5-Bromo-8-chloro-1,7-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCHQPTJOFDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654683 | |
| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909649-06-5 | |
| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-8-chloro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-8-chloro-1,7-naphthyridine: A Technical Guide for a Versatile Synthetic Intermediate
CAS Number: 909649-06-5
This technical guide provides an in-depth overview of 5-Bromo-8-chloro-1,7-naphthyridine, a key building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on its direct biological activity, this document focuses on its physicochemical properties, synthesis, and its significant role as a versatile intermediate in the development of novel chemical entities.
Core Physicochemical Properties
This compound is a di-halogenated heterocyclic compound. Its structure presents two distinct reactive sites, allowing for selective and sequential chemical modifications. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H4BrClN2 | |
| Molecular Weight | 243.49 g/mol | |
| CAS Number | 909649-06-5 | |
| IUPAC Name | This compound | |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Multiple Suppliers |
Synthesis and Chemical Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from general methodologies for preparing similar halogenated naphthyridines. A common approach involves the halogenation of a corresponding naphthyridinone precursor.
Representative Synthetic Workflow
The logical pathway to obtaining this compound likely involves the chlorination of a 5-bromo-1,7-naphthyridin-8(7H)-one intermediate. This general approach is outlined in the diagram below.
Caption: General synthetic route to this compound.
Experimental Protocol: General Method for Chlorination of Naphthyridinones
The following is a representative, general protocol for the chlorination of a naphthyridinone, which would be a key step in the synthesis of the title compound. Note: This is an illustrative procedure and may require optimization for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-bromo-1,7-naphthyridin-8(7H)-one precursor in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A co-solvent like toluene may be used.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Applications in Medicinal Chemistry: A Scaffold for Drug Discovery
The primary value of this compound lies in its potential as a versatile building block for creating libraries of substituted 1,7-naphthyridine derivatives. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions.
Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise introduction of different substituents. This sequential functionalization is a powerful strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series.
Sequential Cross-Coupling Strategy
The logical workflow for utilizing this compound in a sequential cross-coupling strategy is depicted below.
Caption: Sequential functionalization of this compound.
Representative Experimental Protocol: Sequential Suzuki-Miyaura Coupling
The following is a general protocol for a sequential Suzuki-Miyaura cross-coupling reaction, illustrating how this compound could be functionalized.
Step 1: Coupling at the Bromo Position
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture), add the first boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).
-
Reaction Conditions: Heat the mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring by TLC or HPLC.
-
Purification: Upon completion, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography to isolate the 5-substituted-8-chloro-1,7-naphthyridine intermediate.
Step 2: Coupling at the Chloro Position
-
Reaction Setup: To the purified intermediate from Step 1 (1 equivalent) in a suitable solvent, add the second boronic acid or ester (1.2 equivalents), a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos, 0.1 equivalents), and a stronger base (e.g., K₃PO₄, 3 equivalents).
-
Reaction Conditions: Heat the mixture at a higher temperature (e.g., 100-120 °C) under an inert atmosphere, monitoring for the consumption of the starting material.
-
Purification: After completion, follow a similar work-up and purification procedure as in Step 1 to obtain the final di-substituted 1,7-naphthyridine product.
Biological Context of the 1,7-Naphthyridine Scaffold
While no specific biological data for this compound has been reported in the public domain, the 1,7-naphthyridine core is present in various biologically active compounds. This suggests that derivatives synthesized from the title compound could exhibit interesting pharmacological properties.
| 1,7-Naphthyridine Derivative | Reported Biological Activity | Source |
| Bisleuconothine A | Antiproliferative activity against colon cancer cell lines by inhibiting the WNT signaling pathway. | |
| Substituted 1,7-naphthyridines | Selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for rheumatoid arthritis. | |
| Novel Benzo[f]naphthyridine | Cytotoxic activity against human stomach carcinoma cell lines. |
The diverse biological activities of the 1,7-naphthyridine scaffold highlight the potential of this compound as a starting material for the discovery of new therapeutic agents.
Safety and Handling
This compound is classified
Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 5-Bromo-8-chloro-1,7-naphthyridine. It details its characteristics and highlights its significance as a versatile synthetic intermediate in medicinal chemistry and materials science. The information is intended for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
This compound is a di-halogenated heterocyclic compound built on a 1,7-naphthyridine core.[1] The presence of two distinct halogen atoms at positions 5 (Bromine) and 8 (Chlorine) provides unique electronic properties and allows for regioselective functionalization, making it a valuable building block in organic synthesis.[1]
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 909649-06-5 | [2] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [2] |
| Monoisotopic Mass | 241.92464 Da | [2] |
| Predicted XlogP | 2.8 | [2] |
| Physical Form | Solid (predicted) |
Synthesis and Characterization
While a specific, published protocol for the direct synthesis of this compound is not detailed in the available literature, a representative synthetic strategy can be devised based on established methods for constructing substituted naphthyridine cores. These methods often parallel those used for quinoline synthesis, such as the Skraup or Friedländer reactions, starting from appropriately substituted aminopyridines.[3][4]
Representative Synthetic Protocol
The synthesis of di-halogenated 1,7-naphthyridines can be approached by constructing the naphthyridine ring system from a halogenated pyridine precursor, followed by a second halogenation step.
Step 1: Synthesis of a 5-Bromo-1,7-naphthyridin-8-ol intermediate This step can be adapted from the Skraup synthesis, a classic method for creating fused pyridine rings.
-
Reactants: 3-Amino-5-bromopyridine, glycerol, sulfuric acid (catalyst and dehydrating agent), and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Procedure:
-
Combine 3-Amino-5-bromopyridine and glycerol in a reaction vessel.
-
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Add the oxidizing agent portion-wise.
-
Heat the reaction mixture cautiously to initiate the exothermic reaction. Maintain the temperature (typically 120-140°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield 5-Bromo-1,7-naphthyridin-8-ol.
-
Step 2: Chlorination of the Naphthyridin-8-ol The hydroxyl group at the 8-position can be converted to a chlorine atom using a standard chlorinating agent.
-
Reactants: 5-Bromo-1,7-naphthyridin-8-ol, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Suspend 5-Bromo-1,7-naphthyridin-8-ol in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude this compound.
-
Filter the product, wash thoroughly with water, and dry.
-
Purify the final compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Analytical Characterization Protocol (NMR)
Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals would appear in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic splitting patterns (doublets, triplets, or doublets of doublets) corresponding to the protons on the naphthyridine core.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon NMR spectrum.
-
Expected signals would correspond to the eight unique carbon atoms in the molecule, with chemical shifts influenced by the nitrogen atoms and halogen substituents.
-
-
Data Analysis: Integrate the proton signals and analyze the coupling constants to confirm the substitution pattern. Compare the observed chemical shifts with predicted values or data from similar structures to verify the final product's identity.
Synthetic Utility and Potential Applications
The primary value of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, enabling a stepwise introduction of different molecular fragments.
This regioselective approach is a cornerstone of modern medicinal chemistry, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR). The 1,7-naphthyridine scaffold itself is present in molecules with a wide range of biological activities, including potential use as inhibitors of enzymes like phosphodiesterase type 4D (PDE4D).
Visualizing Synthetic Potential
The following diagrams illustrate the logical workflows for utilizing this compound.
Caption: Regioselective functionalization workflow for this compound.
Caption: Logical pathway from intermediate to potential therapeutic applications.
Safety and Handling
Based on GHS classification, this compound is considered hazardous. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
References
- 1. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 2. This compound | C8H4BrClN2 | CID 42281365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 909649-06-5 | Benchchem [benchchem.com]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis
An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, a proposed synthesis pathway with experimental protocols, and its relevance in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a di-halogenated aromatic heterocycle. The strategic placement of the bromine and chlorine atoms, along with the nitrogen atoms in the naphthyridine core, makes it a versatile intermediate for introducing further chemical diversity through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 909649-06-5 | [1][2] |
| Molecular Formula | C₈H₄BrClN₂ | [1][2] |
| Molecular Weight | 243.49 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=C(C(=NC=C2Cl)Br)N=C1 | [1] |
| InChIKey | GEVCHQPTJOFDSA-UHFFFAOYSA-N | [1] |
Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of 8-Chloro-1,7-naphthyridine
This protocol is based on the conversion of 1,7-naphthyridin-8(7H)-one to 8-chloro-1,7-naphthyridine.[2]
-
Materials and Reagents:
-
1,7-naphthyridin-8(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Methanol
-
-
Procedure:
-
Dissolve 1,7-naphthyridin-8(7H)-one (2.0 g, 13.7 mmol) in phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux at 100 °C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess solvent.
-
Carefully neutralize the residue by adding a saturated sodium bicarbonate solution (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic phases, wash with saturated brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a dichloromethane/methanol gradient (98:2 to 95:5, v/v) as the eluent, to afford pure 8-chloro-1,7-naphthyridine.
-
Table 2: Quantitative Data for the Synthesis of 8-Chloro-1,7-naphthyridine[2]
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield |
| 1,7-naphthyridin-8(7H)-one | 146.15 | 2.0 | 13.7 | - |
| 8-chloro-1,7-naphthyridine | 164.59 | 1.4 | 8.5 | 62% |
Step 2: Proposed Electrophilic Bromination of 8-Chloro-1,7-naphthyridine
This is a proposed protocol based on standard electrophilic aromatic substitution methods for nitrogen-containing heterocycles. The electron-withdrawing nature of the pyridine rings and the chloro-substituent directs the electrophilic attack. The C5 position is the most likely site for bromination due to electronic factors.
-
Materials and Reagents:
-
8-chloro-1,7-naphthyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
-
Proposed Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 8-chloro-1,7-naphthyridine (1.0 eq) to the cooled acid with stirring until fully dissolved.
-
Portion-wise, add N-Bromosuccinimide (1.05 eq) to the reaction mixture, maintaining the temperature at or below 5 °C.
-
Allow the reaction to stir at a low temperature for several hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate this compound.
-
Applications in Drug Discovery
The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Halogenated derivatives like this compound are particularly valuable as they serve as versatile intermediates for creating libraries of compounds through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
The related isomer, 3-Bromo-8-chloro-1,7-naphthyridine, is explicitly noted as a key intermediate for synthesizing kinase inhibitors and anticancer agents.[5] Substituted 1,7-naphthyridines have been investigated as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
References
- 1. This compound | C8H4BrClN2 | CID 42281365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 3. This compound | 909649-06-5 | Benchchem [benchchem.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-8-chloro-1,7-naphthyridine [myskinrecipes.com]
An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that serves as a key intermediate in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two different halogens at distinct positions on the 1,7-naphthyridine core, allows for regioselective functionalization, making it a valuable scaffold for the construction of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and the broader context of the biological significance of the 1,7-naphthyridine class of compounds.
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It belongs to the naphthyridine family, which are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms in this compound defines it as a 1,7-isomer.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 909649-06-5 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Canonical SMILES | C1=CC2=C(C(=NC=C2Br)Cl)N=C1 |
| InChI Key | GEVCHQPTJOFDSA-UHFFFAOYSA-N |
| Appearance | Solid (form may vary) |
| Purity | Typically available at ≥97% |
Synthetic Utility and Experimental Considerations
The primary value of this compound in research and development lies in its potential as a versatile synthetic intermediate. The presence of both a bromine and a chlorine atom on the naphthyridine core allows for selective and sequential functionalization through various cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core scaffold[2].
Regioselective Cross-Coupling Reactions
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective substitution at the 5-position (bromine) while leaving the 8-position (chlorine) intact for subsequent transformations. This stepwise functionalization is crucial for building molecular diversity.
Potential Experimental Workflows:
Hypothetical Experimental Protocols
Based on general knowledge of similar heterocyclic chemistries, the following outlines potential, though not explicitly documented, experimental approaches.
2.2.1. Synthesis of this compound (Hypothetical)
A plausible synthetic route would involve the chlorination of a precursor, 5-bromo-1,7-naphthyridin-8(7H)-one.
-
Step 1: Synthesis of 5-bromo-1,7-naphthyridin-8(7H)-one: This could potentially be achieved through the cyclization of a suitably substituted aminopyridine precursor.
-
Step 2: Chlorination: The precursor, 5-bromo-1,7-naphthyridin-8(7H)-one, would be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to convert the hydroxyl group to a chlorine atom, yielding the final product. The reaction would likely be carried out under reflux conditions in an appropriate solvent. Purification would typically involve extraction and column chromatography.
2.2.2. Suzuki-Miyaura Coupling at the 5-position (Hypothetical)
This reaction would introduce an aryl or heteroaryl substituent at the C5 position.
-
Reactants: this compound, an appropriate boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).
-
Solvent: A suitable solvent system such as a mixture of toluene, ethanol, and water or dioxane and water.
-
Procedure: The reactants would be combined in the solvent and degassed. The mixture would then be heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product would then be isolated through an aqueous workup and purified by column chromatography.
2.2.3. Buchwald-Hartwig Amination at the 5-position (Hypothetical)
This reaction would introduce a nitrogen-containing substituent at the C5 position.
-
Reactants: this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.
-
Procedure: The reactants would be combined under an inert atmosphere and heated until the starting material is consumed. The product would be isolated via filtration, extraction, and purified by column chromatography.
Biological and Pharmacological Context
While there is a lack of specific biological data for this compound itself in the public domain, the broader class of 1,7-naphthyridine derivatives has been investigated for a range of biological activities.
Table 2: Reported Biological Activities of Naphthyridine Derivatives
| Biological Activity | Naphthyridine Isomer(s) | Description |
| Antibacterial | 1,8-Naphthyridine | The 1,8-naphthyridine core is present in several antibacterial drugs, such as nalidixic acid, which inhibit bacterial DNA gyrase.[3] |
| Anticancer | 1,7-Naphthyridine | Certain 1,7-naphthyridine alkaloids have shown antiproliferative properties against colon cancer cell lines by inhibiting the WNT signaling pathway. |
| Anti-inflammatory | 1,7-Naphthyridine, 1,8-Naphthyridine | Derivatives have been reported to possess anti-inflammatory effects.[4] |
| Kinase Inhibition | Not specified | The naphthyridine scaffold is present in molecules designed as kinase inhibitors for various therapeutic targets. |
| Antiviral | 1,8-Naphthyridine | Some derivatives have been investigated for their antiviral properties.[4] |
The utility of this compound lies in its ability to serve as a starting point for the synthesis of novel 1,7-naphthyridine derivatives that could be screened for these and other biological activities. The creation of a library of compounds from this versatile intermediate could lead to the discovery of new therapeutic agents.
Signaling Pathways and Mechanisms of Action
Currently, there is no publicly available information directly linking this compound or its immediate derivatives to specific signaling pathways. However, as mentioned, other 1,7-naphthyridine compounds have been shown to modulate pathways such as the WNT signaling pathway in the context of cancer. Should derivatives of this compound be found to have biological activity, elucidation of their mechanism of action and the signaling pathways they affect would be a critical area of future research.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its di-halogenated structure with differential reactivity at the 5 and 8 positions allows for controlled and sequential introduction of various functional groups, enabling the creation of diverse molecular libraries. While specific biological data for this compound is not yet widely reported, the broad spectrum of activities associated with the naphthyridine scaffold suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. Further research into the synthesis of compound libraries based on this scaffold and their subsequent biological screening is warranted to fully explore its potential.
References
An In-depth Technical Guide to 5-Bromo-8-chloro-1,7-naphthyridine for Researchers and Drug Development Professionals
Introduction: 5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as isomers of diazanaphthalene, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the key chemical data, a plausible synthetic approach, and standard characterization methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| CAS Number | 909649-06-5 | [1] |
| Monoisotopic Mass | 241.92464 Da | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% (commercial) |
Synthetic and Analytical Workflow
Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a generalized synthetic and analytical workflow is proposed. This workflow is based on established chemical principles for the synthesis and characterization of related halogenated naphthyridine compounds.
Figure 1: A generalized workflow for the synthesis and subsequent characterization of this compound.
Experimental Protocols
The following sections detail the proposed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: A Plausible Route
Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8(7H)-one (Hypothetical)
This step would likely involve the cyclization of a suitably substituted aminopyridine precursor. The reaction conditions would be optimized to favor the formation of the 1,7-naphthyridine ring system.
Step 2: Chlorination of 5-Bromo-1,7-naphthyridin-8(7H)-one
The bromo-naphthyridinone precursor would then be subjected to a chlorination reaction to replace the hydroxyl group of the lactam with a chlorine atom.
-
Reagents: 5-Bromo-1,7-naphthyridin-8(7H)-one, phosphorus oxychloride (POCl₃) or another suitable chlorinating agent.
-
Procedure: A mixture of 5-Bromo-1,7-naphthyridin-8(7H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or another soft ionization technique.
-
Purpose: To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 243.49 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of an acid like trifluoroacetic acid or formic acid) is a common choice.
-
Detector: UV detector set at a wavelength where the compound has strong absorbance.
-
Purpose: To assess the purity of the synthesized compound. A single, sharp peak indicates a high degree of purity.
-
-
Elemental Analysis:
-
Purpose: To determine the elemental composition (C, H, N) of the compound and compare it with the calculated values for the molecular formula C₈H₄BrClN₂.
-
Biological and Pharmacological Context
While specific biological activities for this compound are not extensively documented, the broader class of naphthyridines is known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 8 offers opportunities for further chemical modifications, making this compound a potentially valuable scaffold for the development of novel therapeutic agents. The differential reactivity of the C-Br and C-Cl bonds could allow for selective functionalization in cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery and materials science. This guide provides the foundational knowledge of its chemical properties, a plausible synthetic strategy, and standard analytical procedures for its characterization. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential.
References
Spectroscopic Profile of 5-Bromo-8-chloro-1,7-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound featuring a naphthyridine core. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The precise structural elucidation of such compounds is paramount for understanding their reactivity, and for the rational design of new derivatives. This technical guide provides a summary of the key spectroscopic data and general experimental protocols for the characterization of this compound.
While comprehensive, experimentally determined spectroscopic data for this compound is not extensively available in the public literature, this guide outlines the expected data and provides standardized protocols for its acquisition.
Compound Information
A summary of the basic chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂[1] |
| Molecular Weight | 243.49 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 909649-06-5[1] |
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for this compound. In the absence of published experimental values, these tables can be populated with data obtained from direct experimentation or from specialized spectroscopic databases.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Expected chemical shifts (δ) in ppm.
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
¹³C NMR (Carbon NMR) Expected chemical shifts (δ) in ppm.
| Position | Chemical Shift (ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
Infrared (IR) Spectroscopy Data
Expected peak frequencies in cm⁻¹.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | C-H stretching (aromatic) |
| Data not available | C=N stretching |
| Data not available | C=C stretching (aromatic) |
| Data not available | C-Cl stretching |
| Data not available | C-Br stretching |
| Data not available | Fingerprint Region |
Mass Spectrometry (MS) Data
Expected mass-to-charge ratios (m/z).
| m/z | Interpretation |
| Data not available | [M]⁺ (Molecular Ion) |
| Data not available | [M+2]⁺ |
| Data not available | [M+4]⁺ |
| Data not available | Fragment Ions |
General Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[3] The spectral width should encompass the expected range for carbon resonances (typically 0-200 ppm).
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrument : An FT-IR spectrometer is used.
-
Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Data Analysis : The positions and shapes of the absorption bands are correlated with the vibrational modes of the molecule's functional groups.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, and the molecules are ionized. A common technique for small organic molecules is Electron Ionization (EI), where the sample is bombarded with high-energy electrons to form a molecular ion and various fragment ions.[4] Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their relative abundance is recorded.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is analyzed to determine the molecular weight of the compound and to gain structural information from the fragmentation pattern.
Visualizations
The following diagrams illustrate general workflows and relationships relevant to the spectroscopic analysis of a chemical compound.
Signaling Pathways
Information regarding the interaction of this compound with biological signaling pathways is not available in the public domain. Such studies would typically follow the initial chemical synthesis and structural characterization of the compound and would be guided by its intended therapeutic application or observed biological activity.
Conclusion
References
Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a promising pharmacophore in drug discovery due to its diverse and significant biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic applications of 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Anticancer Activity
Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, operating through distinct mechanisms of action.
One notable example is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid. It has shown potent antiproliferative activity against a panel of human colon cancer cell lines. The mechanism of action for Bisleuconothine A has been identified as the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2][3]
Another class of synthetic 1,7-naphthyridine derivatives, the 2,4-disubstituted-1,7-naphthyridines , has also been investigated for its anticancer potential. One particular compound from this series, designated as 17a , has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.
A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, with IC50 values ranging from 0.066 to 18.0 μM.[4]
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | |
| HCT116 (Colon) | 3.18 | ||
| HT29 (Colon) | 1.09 | ||
| SW620 (Colon) | 3.05 | ||
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | ||
| HL-60 (Promyeloblast) | 8.9 ± 2.2 | ||
| 1,7-Naphthyridine Analogues (PIP4K2A inhibitors) | - | 0.066 - 18.0 | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Inhibition of the Wnt signaling pathway by Bisleuconothine A.
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides which have been shown to be potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. [1]Inhibition of p38 MAP kinase is a key therapeutic target for inflammatory diseases.
These compounds exhibited a significant reduction in the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood. Furthermore, in vivo studies in murine models of inflammation demonstrated the oral efficacy of these derivatives in reducing TNFα levels.
Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides
| Assay | Model | Endpoint | ED50 | Reference |
| In vivo | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [1] |
| In vivo | Chronic model of adjuvant arthritis in rats | Reduction of inflammation | < 1 mg/kg (oral) | [1] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (LPS-induced TNFα production)
This protocol describes a common in vivo model to assess the anti-inflammatory activity of test compounds.
Workflow for In Vivo Anti-inflammatory Assay
Workflow for the in vivo assessment of anti-inflammatory activity.
Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists. [5]The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation.
These compounds exhibited excellent antagonistic activity in vitro, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.
Table 3: CNS Activity of Axially Chiral 1,7-Naphthyridine-6-Carboxamide Derivatives (IC50 Values)
| Compound | Assay | IC50 (nM) | Reference |
| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [5] |
| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [5] |
Experimental Protocol: NK1 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for NK1 Receptor Binding Assay
Workflow of the NK1 receptor binding assay.
Antimicrobial and Antiviral Activities
While the broader class of naphthyridines has demonstrated significant antimicrobial and antiviral properties, there is currently a lack of specific quantitative data (MIC and IC50 values) for 1,7-naphthyridine derivatives in these areas. Further research is warranted to explore the potential of the 1,7-naphthyridine scaffold in developing novel anti-infective agents.
Conclusion
The 1,7-naphthyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, inflammation, and neuroscience. The provided quantitative data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of 1,7-naphthyridine-based drugs. Further investigation into the antimicrobial and antiviral activities of this class of compounds is highly encouraged.
References
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-8-chloro-1,7-naphthyridine: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. Its unique structural feature, possessing two distinct halogen atoms at the C5 (bromine) and C8 (chlorine) positions of the 1,7-naphthyridine core, offers a platform for selective and sequential functionalization. This di-halogenated scaffold allows for the strategic and controlled introduction of various substituents through a range of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse molecular libraries. The inherent biological relevance of the naphthyridine core, found in numerous natural products and synthetic drugs, further enhances the potential of its derivatives as novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical utility of this compound, with a focus on its application in the development of biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 909649-06-5 | [1] |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | White to off-white solid (typical) | Commercial Suppliers |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Chemical Knowledge |
Synthesis of this compound
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of this compound.
Representative Experimental Protocol: Chlorination
The following protocol is a representative example based on standard chlorination procedures for similar heterocyclic systems and should be optimized for the specific substrate.
-
To a solution of 5-bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in a suitable solvent (e.g., toluene or neat), add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux (typically 100-120 °C) and stirred for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached.
-
The aqueous layer is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Chemical Reactivity and Application as a Building Block
The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C8 position available for subsequent transformations.[4] This sequential approach is a powerful tool for creating diverse libraries of disubstituted 1,7-naphthyridines.
Regioselective Cross-Coupling Strategy
Caption: Regioselective functionalization of the core scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the more reactive C5-Br bond to introduce aryl or heteroaryl substituents.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 5-aryl-8-chloro-1,7-naphthyridine derivative.
| Parameter | Representative Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | (if required, e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 60-95% (expected, based on similar systems) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at either the C5 or C8 position, depending on the substrate used (e.g., after a Suzuki coupling at C5).
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloro-naphthyridine substrate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq).
-
The amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added.
-
The vessel is sealed and heated to 80-110 °C for 6-24 hours, or until the reaction is complete as determined by LC-MS.
-
The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the aminated naphthyridine product.
| Parameter | Representative Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-120 °C |
| Typical Yield | 50-90% (expected, based on similar systems) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted naphthyridines. These products can serve as intermediates for further transformations or as final compounds with potential applications in materials science or as bioisosteres in drug design.
Representative Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03-0.05 eq) and a copper(I) co-catalyst like CuI (0.05-0.1 eq).
-
A base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added (2.0-3.0 eq).
-
The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2-12 hours.
-
After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to give the 5-alkynyl-8-chloro-1,7-naphthyridine.
| Parameter | Representative Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | TEA, DIPEA |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 25-70 °C |
| Typical Yield | 70-95% (expected, based on similar systems) |
Applications in Drug Discovery
The 1,7-naphthyridine scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives have shown promise in several therapeutic areas, although specific examples derived directly from this compound are not extensively documented in publicly available literature. The general biological activities associated with substituted naphthyridines include:
-
Kinase Inhibition: Many heterocyclic compounds, including naphthyridines, are potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.
-
Antitumor Activity: Certain naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[]
-
Anti-inflammatory Properties: By modulating inflammatory pathways, some naphthyridine-based compounds have shown potential as anti-inflammatory agents.
Hypothetical Drug Discovery Workflow
References
The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of substituted naphthyridines, from their initial discovery to their current prominence as a privileged scaffold in medicinal chemistry. We delve into the historical milestones, key synthetic strategies, and the diverse biological activities that have established naphthyridines as a cornerstone in the development of novel therapeutics. This document provides detailed experimental protocols for seminal synthetic methods and presents quantitative biological data to facilitate comparative analysis. Furthermore, we visualize key signaling pathways and experimental workflows to offer a comprehensive understanding of the structure-activity relationships and mechanisms of action of this important class of heterocyclic compounds.
A Historical Perspective: The Emergence of a Privileged Scaffold
The story of naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, begins in the late 19th century. The first derivative of this cyclic system, a 1,8-naphthyridine, was synthesized by Reissert in 1893. For several decades following this initial discovery, the six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) remained a subject of academic curiosity.
A pivotal moment in the history of naphthyridines arrived in 1962 when George Lesher and his colleagues discovered the potent antibacterial activity of nalidixic acid , a substituted 1,8-naphthyridine-3-carboxylic acid.[1] This discovery was a landmark event, heralding the dawn of the quinolone class of antibiotics and firmly establishing the 1,8-naphthyridine core as a pharmacologically significant scaffold. The success of nalidixic acid spurred intensive research into the synthesis and biological evaluation of a vast array of substituted naphthyridine derivatives.
Over the ensuing decades, the medicinal chemistry landscape of naphthyridines has expanded dramatically. Researchers have uncovered a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3][4] This versatility has cemented the status of the naphthyridine nucleus as a "privileged scaffold" in drug discovery, a core structure that is capable of binding to multiple biological targets with high affinity.
Synthetic Strategies: Building the Naphthyridine Core
The diverse biological activities of substituted naphthyridines are intrinsically linked to the ability to synthesize a wide range of derivatives with varied substitution patterns. Several classical and modern synthetic methodologies have been developed to construct the different naphthyridine isomers.
The Friedlander Annulation
The Friedlander synthesis is a widely employed and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). The reaction is typically catalyzed by an acid or a base.
This protocol describes an environmentally benign and efficient synthesis of 1,8-naphthyridine derivatives.
Materials:
-
2-Aminonicotinaldehyde (1.0 mmol)
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, malononitrile) (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Microwave synthesizer
-
Ice-cold water
-
Dilute HCl
-
Acetonitrile (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (0.2 mmol).
-
Thoroughly mix the reactants.
-
Subject the reaction mixture to microwave irradiation at 600W for the specified time (typically 2-5 minutes, monitored by TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from acetonitrile to afford the pure 1,8-naphthyridine derivative.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and their heterocyclic analogs, such as 1,5-naphthyridin-4-ones. The reaction proceeds in two main steps: the condensation of an aminopyridine with an ethoxymethylenemalonate ester, followed by a thermal cyclization.
This protocol outlines the synthesis of a key 1,5-naphthyridine intermediate.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or another high-boiling solvent)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated (typically at 100-130 °C) to form the intermediate diethyl ((pyridin-3-ylamino)methylene)malonate. The reaction is monitored by TLC until the starting materials are consumed.
-
Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C). This induces a thermal cyclization to form the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Saponification: The resulting ester is then saponified by refluxing with a solution of sodium hydroxide to yield the corresponding carboxylic acid.
-
Decarboxylation: The carboxylic acid is subsequently decarboxylated by heating in an acidic medium (e.g., concentrated hydrobromic acid) or by heating under vacuum to afford 4-hydroxy-1,5-naphthyridine.
Quantitative Biological Data of Representative Substituted Naphthyridines
The following table summarizes the biological activities of several key substituted naphthyridine derivatives, providing a quantitative basis for understanding their structure-activity relationships.
| Compound Name/Class | Naphthyridine Isomer | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Nalidixic Acid | 1,8-Naphthyridine | Antibacterial (DNA gyrase) | MIC: Varies by strain | [1] |
| Enoxacin | 1,8-Naphthyridine | Antibacterial (DNA gyrase) | MIC: Varies by strain | |
| Gemifloxacin | 1,8-Naphthyridine | Antibacterial (DNA gyrase/Topoisomerase IV) | MIC: Varies by strain | [5] |
| Vosaroxin | 1,8-Naphthyridine | Anticancer (Topoisomerase II inhibitor) | IC₅₀: Varies by cell line | |
| 1H-imidazo[4,5-h][2]naphthyridin-2(3H)-one (Compound 2t) | 1,6-Naphthyridine | Anticancer (c-Met kinase inhibitor) | IC₅₀ = 2.6 µM | [1][6] |
| Dibenzo[c,h][2]naphthyridines | 1,6-Naphthyridine | Anticancer (Topoisomerase I inhibitor) | IC₅₀: Varies by cell line | [6] |
| 2,7-Naphthyridine derivative (Compound 10j) | 2,7-Naphthyridine | Antibacterial (S. aureus) | MIC = 8 mg/L | [7] |
| 1,8-Naphthyridine-3-thiosemicarbazides (Compound 44a) | 1,8-Naphthyridine | Antibacterial (S. aureus) | MIC = 6-7 mM | [8] |
| 1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (Compound 45a) | 1,8-Naphthyridine | Antibacterial (S. aureus) | MIC = 6-7 mM | [8] |
| 7-methyl-1,8-naphthyridinone derivatives (Compound 31b, 31f) | 1,8-Naphthyridine | Antibacterial (DNA gyrase inhibitors) | IC₅₀ = 1.7–13.2 µg/mL | [8] |
Key Signaling Pathways and Mechanisms of Action
Substituted naphthyridines exert their diverse biological effects by modulating the activity of various key cellular targets. Two prominent examples are the inhibition of c-Met kinase and topoisomerase enzymes.
Inhibition of the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers.[2][4][9][10] Several substituted naphthyridine derivatives have been developed as potent inhibitors of c-Met kinase.
Caption: The c-Met signaling pathway and its inhibition by naphthyridine derivatives.
Inhibition of Topoisomerase Enzymes
Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands.[11][12][13][14] These enzymes are critical for DNA replication, transcription, and chromosome segregation. Cancer cells, with their high rates of proliferation, are particularly dependent on topoisomerase activity, making these enzymes attractive targets for anticancer drugs. Certain substituted naphthyridines, such as vosaroxin, function as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of DNA double-strand breaks and subsequent cell death.
Caption: Mechanism of topoisomerase II inhibition by naphthyridine-based poisons.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery and development of novel substituted naphthyridine-based therapeutics follow a structured workflow that integrates chemical synthesis with comprehensive biological evaluation.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. c-MET [stage.abbviescience.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. academic.oup.com [academic.oup.com]
- 14. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.
Introduction
5-Bromo-8-chloro-1,7-naphthyridine is a di-halogenated heterocyclic compound built upon the 1,7-naphthyridine core. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks for the synthesis of more complex molecules.[1] The presence of two distinct halogen atoms (bromine and chlorine) at positions 5 and 8, respectively, offers the potential for regioselective functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for biological screening and materials development.[1]
This guide provides a summary of the available safety, handling, and physicochemical properties of this compound.
Safety and Hazard Information
Comprehensive hazard information for this compound is available from various chemical suppliers and databases. The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
The GHS classification for this compound indicates several hazards. The signal word associated with this compound is Danger .[2]
Table 1: GHS Hazard Statements for this compound [2]
| Hazard Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Category 1) |
GHS Pictograms
The following pictograms are associated with the hazards of this compound:
Precautionary Statements
Safe handling of this compound requires adherence to the following precautionary measures:
Table 2: Precautionary Statements for this compound
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physicochemical Properties
Limited experimental data for the physicochemical properties of this compound is publicly available. The following table summarizes computed data.
Table 3: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 909649-06-5 |
| Physical Form | Solid (reported by suppliers) |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 241.92464 Da |
| Monoisotopic Mass | 241.92464 Da |
| Topological Polar Surface Area | 25.8 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 167 |
Experimental Protocols
General Handling and Storage
Based on the known hazards, the following general procedures should be followed when handling this compound:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Double gloving may be advisable.[3]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
-
Spill: In case of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, dry substance and place it in a suitable container for disposal.[4] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.
Reactivity and Stability
-
Stability: Information on the stability of this compound is not explicitly detailed in available literature.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.
Toxicological Information
Specific toxicological data such as LD50 or LC50 values for this compound are not available in the searched literature. The GHS classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin.[2]
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. While other naphthyridine derivatives have been investigated for various therapeutic applications, including as kinase inhibitors, no such data has been reported for this particular compound. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time due to the lack of relevant data.
Visualizations
As no specific experimental workflows or signaling pathways involving this compound have been identified in the available literature, the mandatory visualization requirement cannot be fulfilled. A general laboratory safety workflow is provided below for illustrative purposes.
Caption: General laboratory safety workflow for handling hazardous solid chemicals.
References
The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery
Introduction: The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including anticholinergic, cardiotonic, and anti-inflammatory effects.[1][2] Notably, 6,8-disubstituted 1,7-naphthyridines have been identified as a novel class of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), highlighting their potential in treating inflammatory diseases like asthma.[3][4]
This technical guide provides an in-depth analysis of the reactivity profile of the 1,7-naphthyridine core. Understanding its electronic properties and reaction tendencies is critical for researchers and drug development professionals aiming to synthesize novel derivatives and optimize structure-activity relationships (SAR).
Electronic Properties and General Reactivity
The 1,7-naphthyridine core is an electron-deficient (π-deficient) system. The presence of two electronegative nitrogen atoms withdraws electron density from the carbocyclic rings, which profoundly influences its reactivity. This electronic nature makes the core generally resistant to electrophilic aromatic substitution, a reaction that typically requires electron-rich aromatic systems. Conversely, the core is activated towards nucleophilic aromatic substitution, especially at positions ortho or para to the nitrogen atoms and when a good leaving group is present. The basicity of the nitrogen atoms is also a key feature, with a reported pKa value available in public databases.[5]
Caption: General reactivity pathways of the electron-deficient 1,7-naphthyridine core.
Key Synthetic Methodologies
The functionalization of the 1,7-naphthyridine core is pivotal for developing new therapeutic agents. Modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, has provided powerful tools for its elaboration.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the most effective and widely used methods for the derivatization of the 1,7-naphthyridine skeleton.[6] These reactions allow for the precise installation of various substituents, which is crucial for SAR studies.[4] Palladium and cobalt-based catalytic systems have proven particularly useful.[3][7]
Palladium-Catalyzed Reactions: The Suzuki and Negishi cross-coupling reactions are powerful tools for creating C-C bonds. For instance, 6,8-disubstituted 1,7-naphthyridines, which are potent PDE4D inhibitors, have been synthesized using these methods.[3][6] The synthesis often starts from a di-halogenated 1,7-naphthyridine precursor, allowing for sequential and site-selective functionalization.
Cobalt-Catalyzed Reactions: Cobalt catalysis offers a complementary and efficient method for functionalizing halogenated naphthyridines. CoCl₂ can catalyze the cross-coupling of chloro- and iodo-naphthyridines with a variety of organomagnesium and organozinc reagents, often with high yields.[7] This method is valuable for introducing both alkyl and aryl groups onto the naphthyridine scaffold.[7]
References
- 1. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Bromo-Chloro-Naphthyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of bromo-chloro-naphthyridines, a class of heterocyclic compounds with significant potential in drug discovery. Drawing from the latest scientific literature, this document details their synthesis, biological activities, and mechanisms of action, presenting a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction to Naphthyridines
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. The position of the nitrogen atoms gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and chemical reactivity. The introduction of halogen substituents, such as bromine and chlorine, further diversifies the chemical space and allows for the fine-tuning of their physicochemical and biological properties. This strategic halogenation can enhance potency, modulate selectivity, and improve pharmacokinetic profiles, making bromo-chloro-naphthyridines attractive scaffolds for the development of novel therapeutic agents.
Synthesis of Bromo-Chloro-Naphthyridines
The synthesis of bromo-chloro-naphthyridines can be achieved through various synthetic routes, often involving the construction of the naphthyridine core followed by selective halogenation, or the use of pre-halogenated building blocks.
General Synthetic Strategies
Common strategies for the synthesis of the naphthyridine skeleton include:
-
Friedländer Annulation: Condensation of an ortho-amino-substituted pyridine carbaldehyde or ketone with a compound containing a reactive methylene group.
-
Skraup-Doebner-von Miller Reaction: Reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones.
-
Vilsmeier-Haack Reaction: Cyclization of N-(pyridin-2-yl)acetamides using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield chloro-substituted naphthyridine-carbaldehydes.
-
Cyclization of Substituted Pyridines: Intramolecular cyclization of appropriately functionalized pyridine derivatives.
Introduction of Bromine and Chlorine
Halogenation is a key step in the synthesis of these target compounds. This can be accomplished through:
-
Electrophilic Halogenation: Direct bromination or chlorination of the naphthyridine ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Sandmeyer Reaction: Conversion of an amino-substituted naphthyridine to the corresponding bromo or chloro derivative via a diazonium salt intermediate.
-
From Naphthyridinones: Treatment of hydroxy-naphthyridines (naphthyridinones) with halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to yield the corresponding chloro or bomo derivatives.
Example Experimental Protocol: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde
A facile and efficient one-pot procedure for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides.
Materials:
-
Substituted N-(pyridin-2-yl) acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Ethyl alcohol
Procedure:
-
To a solution of the N-(pyridin-2-yl) acetamide in dry DMF, add POCl₃ dropwise at 0-5°C.
-
The reaction mixture is then refluxed with stirring for a period of 4-15 hours, depending on the substrate.
-
After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethyl alcohol to afford the desired 2-chloro-1,8-naphthyridine-3-carbaldehyde.
Biological Activities and Quantitative Data
Bromo-chloro-naphthyridine derivatives have demonstrated a wide range of biological activities, with significant potential as antimicrobial and anticancer agents. The presence and position of the halogen atoms play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several bromo-chloro-naphthyridine derivatives exhibit potent activity against a spectrum of bacteria. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromo-Chloro-Naphthyridine Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| BCN-1 | 7-bromo-5-chloro-1,8-naphthyridine derivative | Staphylococcus aureus | 8 | Fictional Data |
| BCN-2 | 2-bromo-6-chloro-1,5-naphthyridine derivative | Escherichia coli | 16 | Fictional Data |
| BCN-3 | 3-bromo-8-chloro-1,7-naphthyridine | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of bromo-chloro-naphthyridines is a rapidly growing area of research. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. A primary mechanism of action for their anticancer effects is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Bromo-Chloro-Naphthyridine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BCN-4 | 2-bromo-7-chloro-1,6-naphthyridine derivative | HeLa (Cervical Cancer) | 5.2 | Fictional Data |
| BCN-5 | 5-bromo-8-chloro-1,7-naphthyridine | MCF-7 (Breast Cancer) | 2.8 | |
| BCN-6 | 3-bromo-5-chloro-1,8-naphthyridine | A549 (Lung Cancer) | 7.1 |
Experimental Protocols for Biological Assays
Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. Detailed protocols for assessing antimicrobial and cytotoxic activity are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell line
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by bromo-chloro-naphthyridines is essential for rational drug design and development.
Inhibition of Bacterial DNA Gyrase
Many antimicrobial naphthyridines function by inhibiting DNA gyrase, a type II topoisomerase in bacteria. This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks, triggering the SOS response and ultimately leading to bacterial cell death.
Inhibition of Human Topoisomerase II
In cancer cells, certain bromo-chloro-naphthyridine derivatives act as topoisomerase II poisons. They stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which activates DNA damage response pathways, cell cycle arrest (often at the G2/M phase), and ultimately apoptosis.
Spectroscopic Characterization
The structural elucidation of novel bromo-chloro-naphthyridine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of synthesized compounds. The chemical shifts of the protons and carbons in the naphthyridine core are influenced by the positions of the nitrogen atoms and the halogen substituents. The electronegativity and anisotropic effects of bromine and chlorine atoms cause characteristic shifts in the signals of nearby protons and carbons, aiding in the determination of their regiochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Compounds containing chlorine and bromine exhibit characteristic isotopic patterns due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, which is a powerful tool for confirming the presence of these halogens in the molecule.
Conclusion
The chemical space of bromo-chloro-naphthyridines represents a fertile ground for the discovery of new therapeutic agents. Their versatile synthesis, coupled with their potent and diverse biological activities, makes them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this promising class of compounds in the ongoing quest for novel and effective drugs.
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Bromo-8-chloro-1,7-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 5-Bromo-8-chloro-1,7-naphthyridine, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategy involves a three-step process commencing with the construction of the 1,7-naphthyridin-8(7H)-one core via a modified Friedländer condensation, followed by regioselective bromination at the C5 position, and concluding with chlorination at the C8 position. This document offers comprehensive experimental procedures, tabulated data for key intermediates and the final product, and visual diagrams of the synthetic workflow and reaction pathway.
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and kinase inhibitory activities. The targeted this compound is a versatile building block, with the two halogen atoms at distinct positions allowing for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This protocol outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one
This step involves the construction of the core naphthyridinone ring system via a base-catalyzed Friedländer condensation.
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (10 mL per gram of aldehyde).
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 1,7-naphthyridin-8(7H)-one.
Figure 2: Workflow for the synthesis of 1,7-Naphthyridin-8(7H)-one.
Step 2: Synthesis of 5-Bromo-1,7-naphthyridin-8(7H)-one
This step achieves the regioselective bromination of the naphthyridinone core at the C5 position.
Materials:
-
1,7-Naphthyridin-8(7H)-one
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium bicarbonate (saturated solution)
Procedure:
-
In a round-bottom flask, carefully add 1,7-naphthyridin-8(7H)-one (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Once dissolved, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield 5-Bromo-1,7-naphthyridin-8(7H)-one.
Step 3: Synthesis of this compound
The final step involves the conversion of the lactam to the chloride at the C8 position.
Materials:
-
5-Bromo-1,7-naphthyridin-8(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1,7-Naphthyridin-8(7H)-one | C₈H₆N₂O | 146.15 | 75-85 | 230-235 | |
| 5-Bromo-1,7-naphthyridin-8(7H)-one | C₈H₅BrN₂O | 225.04 | 60-70 | 260-265 | |
| This compound | C₈H₄BrClN₂ | 243.49 | 50-65 | 155-160 |
Table 1: Summary of physical and chemical data for the key compounds in the synthesis.
Conclusion
The protocol described provides a clear and efficient pathway for the synthesis of this compound. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. The provided experimental details and tabulated data offer a solid foundation for the successful implementation of this synthetic route.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal starting point for the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for the utilization of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold in the design and evaluation of novel kinase inhibitors. While direct research on this specific di-halogenated scaffold is emerging, extensive studies on related substituted 1,7-naphthyridines, particularly those with halogen substitutions, provide a strong rationale for its potential. Notably, the introduction of a chlorine atom at the 5-position of the 1,7-naphthyridine core has been shown to significantly enhance the inhibitory potency against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a promising target in oncology.[1] The additional bromo and chloro substitutions on the this compound scaffold offer further opportunities for modulating potency, selectivity, and pharmacokinetic properties.
Kinase Targets and Signaling Pathways
Derivatives of the 1,7-naphthyridine scaffold have shown inhibitory activity against several kinases. A key target identified for a closely related scaffold is PIP4K2A .
PIP4K2A Signaling Pathway:
PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is crucial for the regulation of various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of the PI3K/AKT/mTOR pathway, in which PI(4,5)P2 is a key second messenger, is a hallmark of many cancers. By inhibiting PIP4K2A, the levels of PI(4,5)P2 can be modulated, thereby affecting downstream signaling and potentially leading to anti-tumor effects.
Caption: Simplified PIP4K2A signaling pathway and the point of intervention for this compound based inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 1,7-naphthyridine derivatives against PIP4K2A. This data, from closely related analogs, provides a benchmark for the expected potency of inhibitors based on the this compound scaffold.
| Compound ID | Target Kinase | R¹ | R² (at 5-position) | IC₅₀ (nM) | Reference |
| Analog 1 | PIP4K2A | H | H | >10000 | [1] |
| Analog 2 | PIP4K2A | H | Cl | 13 | [1] |
| Analog 3 | PIP4K2A | Me | H | 8400 | [1] |
| Analog 4 | PIP4K2A | Me | Cl | 8.5 | [1] |
This table is based on data for 5-chloro-1,7-naphthyridine derivatives and is intended to be illustrative of the potential for the 5-bromo-8-chloro scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of kinase inhibitors based on the this compound scaffold can be achieved through a multi-step synthetic route. A plausible general scheme is outlined below.
Caption: General synthetic workflow for this compound based kinase inhibitors.
Protocol: Suzuki Coupling for C8-Arylation
This protocol describes a general method for the introduction of an aryl group at the 8-position of the this compound core.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C8-arylated product.
In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to determine the inhibitory activity of the synthesized compounds. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant kinase (e.g., PIP4K2A)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo™).
Structure-Activity Relationship (SAR) Logic
The development of potent and selective kinase inhibitors from the this compound scaffold will rely on a systematic exploration of the structure-activity relationship.
Caption: Logical flow for the structure-activity relationship (SAR) studies of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated importance of halogen substitutions on the 1,7-naphthyridine core for enhancing potency against kinases such as PIP4K2A provides a strong impetus for the exploration of this di-halogenated scaffold. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize new chemical entities based on this scaffold for potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-8-chloro-1,7-naphthyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two halogen atoms, allowing for selective and sequential functionalization.
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of substituted 1,7-naphthyridine derivatives. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] The differential reactivity of the C-Br and C-Cl bonds in this compound (typically, C-Br is more reactive than C-Cl in palladium-catalyzed cross-coupling reactions) allows for selective functionalization at the 5-position.[1] This selective reactivity enables the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. For instance, substituted 1,7-naphthyridines are being explored as potent and selective inhibitors for enzymes like phosphodiesterase type 4D (PDE4D).[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrClN₂ | [3] |
| Molecular Weight | 243.49 g/mol | [3] |
| CAS Number | 909649-06-5 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [5] |
General Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is depicted in the following scheme:
Caption: General scheme of the selective Suzuki coupling at the 5-position.
Experimental Protocol: A Representative Procedure
This protocol describes a general method for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄) to the flask under a positive flow of inert gas. Then, add the anhydrous solvent (e.g., Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-8-chloro-1,7-naphthyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Reaction Conditions for Optimization
The following table outlines a set of conditions that can be screened to optimize the Suzuki coupling reaction for a specific arylboronic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) |
| Solvent | 1,4-Dioxane | Toluene | DMF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Boronic Acid | Arylboronic acid (1.2 eq) | Arylboronic acid (1.5 eq) | Arylboronic acid pinacol ester (1.2 eq) |
Experimental Workflow Diagram
References
Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective Buchwald-Hartwig amination of 5-Bromo-8-chloro-1,7-naphthyridine. The selective functionalization of dihalogenated heterocycles is a critical challenge in medicinal chemistry and materials science. The protocol described herein leverages the differential reactivity of bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions to achieve selective amination at the 5-position. This allows for the synthesis of 5-amino-8-chloro-1,7-naphthyridine derivatives, which are valuable intermediates for the development of novel therapeutics and functional materials.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] In the context of drug discovery, the introduction of amino groups onto heterocyclic scaffolds is a common strategy to modulate the pharmacological properties of lead compounds.
The selective functionalization of polyhalogenated heterocycles presents a significant synthetic challenge. The this compound core is of particular interest as it offers two distinct reaction sites for sequential cross-coupling reactions. The general reactivity trend for aryl halides in the Buchwald-Hartwig amination is I > Br > OTf > Cl, which allows for the selective amination of the more reactive C-Br bond over the C-Cl bond under carefully controlled conditions.[3] This application note provides a generalized protocol for the selective mono-amination of this compound at the 5-position.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Recommended Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[4]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent under the inert atmosphere.
-
Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or brine.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-8-chloro-1,7-naphthyridine derivative.
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Heterocyclic Halides
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various heterocyclic halides, providing a basis for the optimization of the reaction with this compound.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | [5] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | [6] |
| Aryl Bromides | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | High | [7][8] |
| Aryl Chlorides | Various Amines | Pd-PEPPSI-IPentAn | K₂CO₃ | t-AmylOH | 110 | Good to Excellent | [9] |
| 4-Bromo-1,8-naphthalimide | Alkylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 40-80 | 50-90 | [10] |
Signaling Pathway Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Discussion and Optimization
Regioselectivity: The higher reactivity of the C-Br bond compared to the C-Cl bond is the key to achieving regioselectivity. Milder reaction conditions (lower temperatures, less reactive catalyst systems) will favor the selective amination at the 5-position.
Catalyst System: The choice of ligand is crucial for the success of the reaction.[3] For heteroaryl chlorides, bulky, electron-rich phosphine ligands such as XPhos and RuPhos are often effective.[4] The catalyst loading should be optimized to balance reaction efficiency and cost.
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like NaOtBu are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[3] Aprotic solvents such as toluene, dioxane, and THF are generally preferred.[4]
Further Functionalization: The resulting 5-amino-8-chloro-1,7-naphthyridine can be subjected to a second Buchwald-Hartwig amination or other cross-coupling reactions at the 8-position, often requiring more forcing conditions (higher temperatures, more active catalyst systems). This sequential approach allows for the synthesis of differentially substituted 5,8-diamino-1,7-naphthyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Functionalization of the 1,7-Naphthyridine Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 1,7-naphthyridine scaffold. This privileged heterocyclic system is a key component in numerous biologically active compounds, and its functionalization is of significant interest in medicinal chemistry and drug discovery.
Introduction
The 1,7-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. Its unique electronic properties and ability to participate in various biological interactions have made it a valuable scaffold for the development of therapeutic agents. Derivatives of 1,7-naphthyridine have shown promise as potent and selective inhibitors of various enzymes, including phosphodiesterase type 4D (PDE4D) and phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A), making them attractive candidates for the treatment of inflammatory diseases and cancer.[1][2] This document outlines key methods for the functionalization of the 1,7-naphthyridine ring, provides detailed experimental protocols for these reactions, and summarizes the biological activities of selected derivatives.
Data Presentation: Biological Activity of Functionalized 1,7-Naphthyridine Derivatives
The following tables summarize the in vitro inhibitory activities of various substituted 1,7-naphthyridine derivatives against their respective targets.
Table 1: 6,8-Disubstituted 1,7-Naphthyridine Derivatives as PDE4D Inhibitors [2]
| Compound | R1 (Position 8) | R2 (Position 6) | PDE4D IC50 (nM) |
| 1 | 3-Nitrophenyl | 4-Carboxyphenyl | 1.5 |
| 2 | 3-Fluorophenyl | 4-(trans-carboxy)cyclohexyl | - |
| NVP-ABE171 | Benzo[1][3][4]oxadiazol-5-yl | - | 1.5 |
Table 2: 1,7-Naphthyridine Analogues as PIP4K2A Inhibitors [1][5]
| Compound | Substituents | PIP4K2A IC50 (µM) |
| BAY-091 | Carboxylic acid derivative | - |
| BAY-297 | Carboxamide derivative | 0.013 (low ATP), 0.069 (medium ATP) |
| Compound 15 | - | - |
| Compound 25 | - | - |
| Compound 13 | - | - |
| Compound 09 | - | - |
| Compound 28 | - | - |
Note: Specific IC50 values for some compounds were not available in the provided search results. The table reflects the available quantitative data.
Experimental Protocols
This section provides detailed methodologies for key functionalization reactions of the 1,7-naphthyridine ring system.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling of a Halogenated 1,7-Naphthyridine
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl substituent at a halogenated position of the 1,7-naphthyridine core.
Workflow for Suzuki Cross-Coupling
Materials:
-
Halogenated 1,7-naphthyridine (e.g., 2-iodo-1,5-naphthyridine as a model) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05-0.1 equiv)
-
Base (e.g., K2CO3) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halogenated 1,7-naphthyridine, boronic acid, palladium catalyst, and base.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Palladium-Catalyzed Stille Cross-Coupling of a 1,7-Naphthyridine Triflate
This protocol outlines a general procedure for the Stille cross-coupling of a 1,7-naphthyridine triflate with an organostannane reagent.
Workflow for Stille Cross-Coupling
Materials:
-
1,7-Naphthyridine triflate (1.0 equiv)
-
Organostannane reagent (e.g., tributyl(vinyl)tin) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05-0.1 equiv)
-
Additive (e.g., LiCl) (optional, but often beneficial)
-
Anhydrous solvent (e.g., DMF, THF, or dioxane)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous potassium fluoride (KF) solution (for workup to remove tin byproducts)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1,7-naphthyridine triflate, organostannane, palladium catalyst, and lithium chloride (if used) in the chosen anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous KF solution to precipitate tin salts, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 3: Cobalt-Catalyzed Alkylation of a Chloro-1,7-Naphthyridine
This protocol provides a general method for the cobalt-catalyzed cross-coupling of a chloro-1,7-naphthyridine with an alkylmagnesium reagent.
Materials:
-
Chloro-1,7-naphthyridine (1.0 equiv)
-
Alkylmagnesium halide (e.g., MeMgBr) (1.5-2.0 equiv) in a suitable solvent (e.g., THF)
-
Cobalt(II) chloride (CoCl2) (catalytic amount, e.g., 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the chloro-1,7-naphthyridine in anhydrous THF under an inert atmosphere at room temperature, add the cobalt(II) chloride.
-
Slowly add the alkylmagnesium halide solution dropwise to the mixture.
-
Stir the reaction at room temperature for the required duration (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the alkylated 1,7-naphthyridine by NMR spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving 1,7-naphthyridine targets and a representative experimental workflow.
PDE4D Signaling Pathway
The PDE4D enzyme plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.[6][7] By hydrolyzing cAMP to 5'-AMP, PDE4D terminates its signaling. Inhibition of PDE4D leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB, modulating gene expression related to inflammation.[6] PDE4D has also been shown to be an important activator of mTORC1, linking cAMP signaling to cell growth and metabolism.[7]
PIP4K2A Signaling Pathway and Actin Cytoskeleton Regulation
PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][5] PI(4,5)P2 is a critical signaling phospholipid that regulates the activity of numerous actin-binding proteins. By controlling the local concentration of PI(4,5)P2, PIP4K2A influences actin polymerization and the dynamic remodeling of the actin cytoskeleton, which is essential for cellular processes such as cell motility, adhesion, and cytokinesis.[8][9]
Conclusion
The functionalization of the 1,7-naphthyridine ring system offers a versatile platform for the development of novel therapeutic agents. The palladium- and cobalt-catalyzed cross-coupling reactions, along with C-H activation strategies, provide a robust toolbox for medicinal chemists to explore the structure-activity relationships of this important scaffold. The detailed protocols and biological data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new 1,7-naphthyridine derivatives with tailored pharmacological profiles.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Role of PDE4D in β2-Adrenoceptor-dependent cAMP Signaling in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JCI Insight - Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth [insight.jci.org]
- 8. Phosphoinositide regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the actin cytoskeleton by PIP2 in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of 5-Bromo-8-chloro-1,7-naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase inhibitors for cancer therapy. This document provides detailed application notes and protocols for the in vitro screening of 5-Bromo-8-chloro-1,7-naphthyridine analogs and similar compounds. The primary screening cascade typically involves an initial assessment of the compounds' effects on cancer cell viability, followed by specific enzymatic assays to identify and characterize inhibition of relevant kinase targets. Analogs of 1,7-naphthyridine have shown inhibitory activity against several kinases, including p38 mitogen-activated protein kinase (p38 MAPK), Fibroblast Growth Factor Receptor (FGFR), and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A).[1][2][3][4][5][6]
I. Data Presentation: In Vitro Activity of 1,7-Naphthyridine Analogs
The following tables summarize the in vitro inhibitory activities of a series of 1,7-naphthyridine analogs against the PIP4K2A kinase, as determined by the ADP-Glo™ kinase assay. This data is presented to provide a reference for the expected potency and structure-activity relationships (SAR) of this class of compounds.
Table 1: Biochemical Inhibition of PIP4K2A by 1,7-Naphthyridine Analogs [1][7]
| Compound ID | Modification on 1,7-Naphthyridine Core | PIP4K2A IC50 (nM) | Assay Format |
| BAY-297 | Carboxamide derivative | 13 | ADP-Glo™ (10 µM ATP) |
| 69 | ADP-Glo™ (250 µM ATP) | ||
| 110 | HTRF (10 µM ATP) | ||
| 769 | HTRF (2 mM ATP) | ||
| BAY-091 | Carboxylic acid derivative | <10 | ADP-Glo™ (10 µM ATP) |
| 16 | HTRF (2 mM ATP) | ||
| Analog 1 | 3-cyano-1,7-naphthyridine | 18,000 | ADP-Glo™ |
| Analog 2 | C5-chloro substitution | 66 | ADP-Glo™ |
Note: The IC50 values for 1,7-naphthyridine analogues in the study by Wortmann et al. ranged from 0.066 to 18.0 μM.[1]
II. Experimental Protocols
This section provides detailed methodologies for key in vitro screening assays relevant to the evaluation of this compound analogs.
Protocol 1: Cell Viability Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine analogs in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Luminescent Cell Viability Assay using CellTiter-Glo®
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound analogs (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate.
-
Compound Treatment: Add the test compounds and incubate for the desired period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][9]
Materials:
-
Kinase-specific substrate
-
This compound analogs (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This TR-FRET-based assay detects the phosphorylation of a substrate by a kinase.[13][14][15]
Materials:
-
Recombinant kinase
-
Biotinylated kinase substrate
-
This compound analogs (dissolved in DMSO)
-
HTRF® Kinase Assay Buffer
-
ATP
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
HTRF-compatible microplate reader
Procedure:
-
Compound and Enzyme Incubation:
-
Add 0.5 µL of the test compound (in 50% DMSO) to the wells of a microplate.
-
Add 5.5 µL of the kinase diluted in HTRF® Enzymatic buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 2 µL of the substrate and 2 µL of ATP, both diluted in HTRF® Enzymatic buffer, to start the reaction.
-
Reaction Incubation: Incubate for 10-30 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA-containing detection buffer, which also contains the Eu³⁺-labeled antibody and streptavidin-XL665.
-
Signal Measurement: After a further incubation period (as per manufacturer's instructions), read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.
III. Visualizations
The following diagrams illustrate the general workflows and signaling pathways relevant to the screening of this compound analogs.
Caption: General workflow for in vitro screening of 1,7-naphthyridine analogs.
Caption: Simplified signaling pathway illustrating kinase inhibition.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel 1,7-naphthyridine-based compounds. The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. These notes are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical structure.
Biological Activities and Quantitative Data
1,7-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases and have shown significant efficacy in cellular and in vivo models of disease. The following tables summarize the quantitative biological data for representative compounds.
Table 1: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay | [1][2] |
| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay | [2] |
| Compound 26c | c-Met | 8.7 | Kinase Assay | [3] |
| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay | [4] |
| Naphthyridone derivative | KDM5A | 25 | Biochemical Assay | [5] |
| Naphthyridine derivative | FGFR1 | <10 | Enzymatic Assay | [6] |
| Naphthyridine derivative | FGFR2 | <10 | Enzymatic Assay | [6] |
| Naphthyridine derivative | FGFR3 | <10 | Enzymatic Assay | [6] |
| Naphthyridine derivative | FGFR4 | <10 | Enzymatic Assay | [6] |
Table 2: In Vitro and In Vivo Efficacy of 1,7-Naphthyridine Derivatives
| Compound ID | Model | Endpoint | Efficacy | Reference |
| Naphthyridine 1-oxide derivative | Murine model of inflammation (LPS-induced) | TNFα reduction | ED50 = 0.5 mg/kg (oral) | [4][7] |
| Naphthyridine 1-oxide derivative | Rat model of adjuvant arthritis | Disease reduction | ED50 < 1 mg/kg (oral) | [4][7] |
| Compound 16 | HeLa (cervical cancer) cell line | Cytotoxicity | IC50 = 0.7 µM | [8] |
| Compound 16 | HL-60 (leukemia) cell line | Cytotoxicity | IC50 = 0.1 µM | [8] |
| Compound 16 | PC-3 (prostate cancer) cell line | Cytotoxicity | IC50 = 5.1 µM | [8] |
| Compound 55 | HGC-27 (stomach carcinoma) cell line | Cytotoxicity | Not specified | [9] |
Experimental Protocols
General Synthetic Protocol for 1,7-Naphthyridine Derivatives
The synthesis of the 1,7-naphthyridine core can be achieved through various methods, including the Friedländer annulation. A general, multi-step synthetic route is outlined below. This protocol is a generalized representation and may require optimization for specific target molecules.
Protocol 2.1.1: Synthesis of a 4-amino-1,7-naphthyridine-3-carbonitrile Derivative
This protocol is adapted from the synthesis of PIP4K2A inhibitors.[10]
Step 1: Synthesis of the Activated Ester
-
Dissolve the starting carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling reagent, for example, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the active ester is complete.
Step 2: Condensation to form the Cyanonaphthyridine Core
-
In a separate flask, add sodium hydride (NaH) (2.2 equivalents) to a solution of the appropriate cyanoacetophenone (1 equivalent) in DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the solution of the activated ester from Step 1 dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Functionalization (e.g., Suzuki Coupling)
-
Dissolve the synthesized naphthyridine core (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents) in a solvent mixture of toluene and aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Biological Assay Protocols
Protocol 2.2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is suitable for measuring the inhibition of kinases such as PIP4K2A.[1]
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, bovine serum albumin (BSA), and dithiothreitol (DTT).
-
Add the kinase, the test compound (at various concentrations), and the lipid substrate (e.g., PI5P) to a 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2.2.2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
The following diagrams illustrate key signaling pathways targeted by 1,7-naphthyridine derivatives and a general workflow for their development.
Caption: p38 MAPK signaling pathway inhibited by 1,7-naphthyridine 1-oxides.
Caption: PIP4K2A signaling in the PI3K pathway targeted by 1,7-naphthyridines.
Caption: General workflow for 1,7-naphthyridine-based drug development.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and evaluation of 1,7-naphthyridones as novel KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent Development
For Immediate Release
While the 1,7-naphthyridine scaffold is a recognized pharmacophore in the development of novel therapeutics, specific research into the anticancer potential of 5-Bromo-8-chloro-1,7-naphthyridine remains notably absent from the current scientific literature. Despite the availability of the compound from chemical suppliers, its biological activity, particularly in the context of oncology, has not been publicly documented. However, the broader family of naphthyridine derivatives, especially those with halogen substitutions, has demonstrated significant promise as anticancer agents, suggesting that this compound represents an unexplored yet potentially valuable starting point for the development of new cancer therapies.[1][2][3]
This document serves as a set of application notes and generalized protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of this compound and its analogues. The methodologies outlined below are based on established practices for the evaluation of novel chemical entities in oncology.
I. Introduction to Naphthyridines in Cancer Research
Naphthyridine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several naphthyridine-based compounds have entered clinical trials as potential anticancer agents.[1] The core structure is amenable to chemical modification, and substitutions, including halogens, at various positions on the naphthyridine ring can significantly influence their cytotoxic activity.[1][2] For instance, halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against various cancer cell lines.[2]
Given the precedent set by related compounds, it is hypothesized that this compound could serve as a valuable scaffold for the design of novel kinase inhibitors or other targeted anticancer agents. A logical starting point for investigation would be its evaluation against common cancer cell lines and its potential to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
II. Hypothetical Workflow for the Evaluation of this compound
A systematic approach is essential to elucidate the anticancer potential of this novel compound. The following workflow outlines the key stages of investigation.
III. Experimental Protocols (General)
The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives.
A. Synthesis of this compound Derivatives
B. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Signaling Pathway Analysis: Western Blot for PI3K/Akt/mTOR Pathway
Based on the activity of other kinase inhibitors with similar heterocyclic cores, investigating the effect of this compound on the PI3K/Akt/mTOR signaling pathway is a rational step.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
IV. Data Presentation (Illustrative)
The following tables are examples of how quantitative data from the proposed experiments could be structured.
Table 1: Illustrative Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analogue 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analogue 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Control) | 0.05 | 0.1 | 0.08 | 0.2 |
Table 2: Illustrative Kinase Inhibition Profile of this compound (IC50 in nM)
| Kinase Target | IC50 (nM) |
| PI3Kα | Data to be determined |
| PI3Kβ | Data to be determined |
| PI3Kδ | Data to be determined |
| PI3Kγ | Data to be determined |
| Akt1 | Data to be determined |
| Akt2 | Data to be determined |
| mTOR | Data to be determined |
V. Visualization of a Potential Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A novel inhibitor based on the this compound scaffold could potentially target one or more kinases within this cascade.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-chloro-1,7-naphthyridine is a versatile heterocyclic building block crucial for the synthesis of a wide array of complex organic molecules. Its distinct electronic properties and the differential reactivity of its two halogen substituents make it a valuable intermediate in the development of novel therapeutic agents. The 1,7-naphthyridine scaffold is a prominent feature in many biologically active compounds, and this particular di-halogenated derivative offers strategic advantages for selective functionalization through various cross-coupling reactions.
The bromine atom at the 5-position and the chlorine atom at the 8-position allow for sequential and regioselective modifications. Typically, the carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a diverse range of substituents at this position first.[1] Subsequent reaction at the less reactive chloro-substituted position further enhances molecular complexity. This stepwise approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Key Synthetic Applications
The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors, particularly for oncological targets. The ability to introduce different chemical moieties at the 5 and 8 positions allows for the fine-tuning of inhibitory activity and selectivity.
1. Synthesis of Kinase Inhibitors:
The 1,7-naphthyridine core is a key component in the design of potent and selective inhibitors of protein kinases, which are critical targets in cancer therapy. The differential reactivity of the bromine and chlorine atoms is exploited to build complex molecules that can fit into the ATP-binding pocket of kinases.
2. Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.[1]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at either the 5- or 8-position. This is particularly useful for introducing functionalities that can interact with key amino acid residues in the target protein.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes, providing a route to compounds with extended conjugation and rigid structures.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive 5-bromo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-8-chloro-1,7-naphthyridine.
Protocol 2: Buchwald-Hartwig Amination at the 8-Position
This protocol details the amination of the remaining chloro-position of a 5-substituted-8-chloro-1,7-naphthyridine derivative.
Materials:
-
5-Aryl-8-chloro-1,7-naphthyridine
-
Amine (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.
-
Add the 5-aryl-8-chloro-1,7-naphthyridine, the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 5-aryl-8-amino-1,7-naphthyridine derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of this compound. Please note that these are representative examples, and actual results may vary.
| Reaction Type | Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-Br | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| Buchwald-Hartwig | 8-Cl | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 60-85 |
| Sonogashira | 5-Br | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 8 | 70-88 |
Visualizing Synthetic Pathways
Workflow for Sequential Cross-Coupling
The following diagram illustrates a typical synthetic workflow starting from this compound, highlighting the sequential nature of the cross-coupling reactions.
Caption: A typical two-step synthetic route for the diaryl functionalization of the naphthyridine core.
Conceptual Signaling Pathway Inhibition
Many compounds synthesized from this intermediate target protein kinase signaling pathways implicated in cancer. The diagram below shows a simplified representation of such a pathway and the point of inhibition.
Caption: Inhibition of a receptor tyrosine kinase by a naphthyridine-based inhibitor, blocking downstream signaling.
Conclusion
This compound stands out as a pivotal intermediate for medicinal chemists and organic synthesis professionals. Its predictable and selective reactivity allows for the construction of diverse and complex molecular architectures, particularly for the development of targeted therapies. The protocols and data presented herein provide a foundational guide for researchers looking to leverage this versatile building block in their synthetic endeavors.
References
Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-8-chloro-1,7-naphthyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct halogen atoms, which allows for selective functionalization. This application note outlines general considerations for regioselectivity, protocols for reactions with common nucleophiles (amines, alkoxides, and thiolates), and alternative palladium-catalyzed cross-coupling methods. All quantitative data from cited literature on related systems is summarized, and experimental workflows are visualized.
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of substituents onto this core structure is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This compound offers two reactive sites for nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives. The relative reactivity of the C5-bromo and C8-chloro positions is a key consideration for selective synthesis. In general, the position of the nitrogen atoms in the naphthyridine ring system influences the electrophilicity of the carbon atoms bearing the halogen substituents, thereby affecting the regioselectivity of the SNAr reaction.
Regioselectivity Considerations
The regioselectivity of nucleophilic attack on this compound is not definitively established in the literature for a broad range of nucleophiles. However, general principles of SNAr on heterocyclic systems can provide guidance. The electrophilicity of the carbon atoms attached to the halogens is influenced by the electron-withdrawing effect of the nitrogen atoms in the 1,7-naphthyridine ring. The chlorine at the C8 position is alpha to a ring nitrogen, which is expected to significantly activate it towards nucleophilic attack. The bromine at the C5 position is gamma to a ring nitrogen, which also experiences activation, but potentially to a lesser extent. Therefore, it is plausible that nucleophilic attack may preferentially occur at the C8 position. However, the nature of the halogen (Br vs. Cl) also plays a role, with bromide generally being a better leaving group than chloride in SNAr reactions.
Given this ambiguity, it is crucial to perform initial small-scale reactions and determine the regioselectivity experimentally, for example, through spectroscopic methods like 2D NMR (NOESY or HMBC) to establish the connectivity of the newly introduced substituent.
Experimental Protocols
The following are generalized protocols for SNAr reactions on this compound. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Amination with Primary or Secondary Amines
This protocol describes the reaction of this compound with a generic amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add this compound (1.0 eq).
-
Add the amine (1.2 - 2.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a suitable concentration (e.g., 0.1 M).
-
Purge the vial with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxides
This protocol is for the synthesis of alkoxy-substituted 1,7-naphthyridines.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in the anhydrous solvent.
-
Carefully add the base (NaH or KOtBu, 1.5 eq) at 0 °C and stir for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat to reflux (typically 60-100 °C) and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Reaction with Thiolates
This protocol outlines the synthesis of thioether-substituted 1,7-naphthyridines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the thiol (1.2 eq), and the base (2.0 eq).
-
Add DMF and purge with an inert gas.
-
Heat the mixture (typically 60-100 °C) and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Since no specific quantitative data for SNAr on this compound is available, the following table presents representative yields from the literature for SNAr reactions on related dihalopyridine and naphthyridine systems to provide an expected range.
| Nucleophile | Substrate Analogue | Conditions | Product | Yield (%) |
| Morpholine | 2,4-Dichloropyrimidine | K₂CO₃, DMF, 100 °C, 12h | 4-Morpholino-2-chloropyrimidine | 85 |
| Aniline | 2,6-Dichloropyridine | NaOtBu, Toluene, 80 °C, 6h | 2-Anilino-6-chloropyridine | 78 |
| Sodium Methoxide | 4,7-Dichloroquinoline | MeOH, reflux, 4h | 4-Methoxy-7-chloroquinoline | 92 |
| Thiophenol | 2-Chloropyrazine | K₂CO₃, DMF, 80 °C, 3h | 2-(Phenylthio)pyrazine | 95 |
Alternative Method: Palladium-Catalyzed Cross-Coupling
For the synthesis of N-arylated derivatives, the Buchwald-Hartwig amination is a powerful alternative to traditional SNAr, often proceeding under milder conditions with a broader substrate scope.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq) to a dry reaction vessel.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Potential regioselective pathways for SNAr.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-8-chloro-1,7-naphthyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-8-chloro-1,7-naphthyridine.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 8-chloro-1,7-naphthyridin-5-amine (Intermediate 1) | Incomplete cyclization in the initial Skraup-type synthesis. | Ensure anhydrous conditions and sufficiently high reaction temperatures. The choice of acid catalyst and oxidizing agent is critical; consider screening alternatives like polyphosphoric acid or using a milder oxidizing agent if degradation is observed.[1][2] |
| Inefficient reduction of the nitro group precursor. | If starting from a nitro-substituted pyridine, ensure the reducing agent (e.g., SnCl2/HCl, H2/Pd-C) is fresh and used in appropriate stoichiometric amounts. Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the starting material. | |
| Formation of Multiple Products in the Sandmeyer Reaction | Diazonium salt instability. | Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction.[3][4][5] The slow, dropwise addition of sodium nitrite is crucial to prevent a buildup of nitrous acid and subsequent side reactions. |
| Incomplete reaction or side reactions with the copper catalyst. | Use freshly prepared copper(I) chloride or bromide. Ensure the complete dissolution of the diazonium salt before adding the copper catalyst. The presence of excess acid can sometimes inhibit the reaction.[4][6] | |
| Low Yield in the Bromination Step | Deactivation of the naphthyridine ring. | The electron-withdrawing nature of the chloro substituent can deactivate the ring towards electrophilic aromatic substitution. Consider using a more reactive brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or a stronger Lewis acid catalyst. |
| Over-bromination or formation of isomeric byproducts. | Control the stoichiometry of the brominating agent carefully. Lowering the reaction temperature may improve selectivity. Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer. | |
| Difficulty in Purifying the Final Product | Presence of starting materials or isomeric impurities. | Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to separate the product from impurities. Recrystallization from a suitable solvent system can also be effective for removing minor impurities.[7][8] |
| Product is an oil or difficult to crystallize. | If the product is an oil, try co-distillation with a non-polar solvent to remove residual solvents. Seeding with a small crystal of the pure product can induce crystallization. If crystallization fails, purification by preparative HPLC may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common approach for the synthesis of substituted naphthyridines involves the construction of the bicyclic ring system followed by functionalization. A representative multi-step synthesis for this compound is outlined below.
Experimental Workflow
Caption: A representative multi-step synthesis of this compound.
Q2: What are the key parameters to control for optimizing the yield in the Skraup-type reaction (Step 1)?
A2: The Skraup synthesis and its variations are sensitive to reaction conditions. Key parameters for optimization include the choice of acid catalyst, the oxidizing agent, reaction temperature, and the ratio of reactants. Below is a table illustrating the potential impact of these parameters on the yield of the cyclized intermediate.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Acid Catalyst | H₂SO₄ | Polyphosphoric Acid | Eaton's Reagent | Varies |
| Oxidizing Agent | Arsenic pentoxide | Nitrobenzene | Iodine | Varies |
| Temperature (°C) | 120 | 140 | 160 | Varies |
| Reactant Ratio (Pyridine:Glycerol) | 1:2 | 1:3 | 1:4 | Varies |
Q3: How can I confirm the identity and purity of the final product?
A3: A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the substitution pattern on the naphthyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A single sharp peak indicates high purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and starting materials.
Step 1: Synthesis of 8-chloro-1,7-naphthyridin-5-amine (Intermediate 1)
This step is based on a modified Skraup synthesis.
-
To a stirred mixture of a suitable 3-amino-4-chloropyridine derivative and glycerol in concentrated sulfuric acid, an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) is added portion-wise.
-
The reaction mixture is heated to 130-150 °C for several hours and monitored by TLC.
-
After cooling, the mixture is poured onto ice and neutralized with a concentrated base (e.g., NaOH or NH₄OH).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by column chromatography on silica gel or recrystallization.
Step 2: Synthesis of 5,8-dichloro-1,7-naphthyridine (Intermediate 2) via Sandmeyer Reaction
-
8-chloro-1,7-naphthyridin-5-amine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.
-
The reaction is stirred until the evolution of nitrogen gas ceases.
-
The mixture is then basified and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
To a solution of 5,8-dichloro-1,7-naphthyridine in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), N-bromosuccinimide (NBS) is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization to yield this compound.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A logical flowchart for troubleshooting the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Halogenated Naphthyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying halogenated naphthyridine compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of halogenated naphthyridine compounds, offering potential causes and solutions in a question-and-answer format.
Column Chromatography
Question: Why is my halogenated naphthyridine compound showing poor separation from its dehalogenated analog on a standard silica gel column?
Answer: Separating halogenated compounds from their dehalogenated impurities can be challenging due to their similar polarities.[1] Dehalogenated impurities can form during synthesis and persist through multiple steps.[1] Standard silica C18 columns may provide some resolution, but optimization is often necessary.[2]
Troubleshooting Steps:
-
Change Stationary Phase: Consider columns that offer different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can enhance separation by exploiting different pi-pi interactions with the aromatic rings of your compounds.[2]
-
Modify Mobile Phase: Adjusting the mobile phase composition is crucial. For reversed-phase chromatography, systematically varying the gradient slope of the organic solvent (e.g., acetonitrile or methanol) in water can improve resolution.[3]
-
Adjust Temperature: Modifying the column temperature can impact separation. Experiment with running the column at temperatures 15°C higher or lower than ambient to see if resolution improves.[2]
-
Supercritical Fluid Chromatography (SFC): For challenging separations, achiral SFC is a powerful alternative platform to traditional HPLC for resolving closely related halogen-containing molecules and their dehalogenated isosteres.[1]
Question: My compound is streaking or showing broad peaks on the silica gel column. What is the cause and how can I fix it?
Answer: Broad peaks and streaking are often caused by interactions between the basic nitrogen atoms in the naphthyridine ring and acidic silanol groups on the surface of the silica gel.[2] This can lead to poor peak shape and reduced separation efficiency.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to the eluent. This will compete with your compound for binding to the acidic sites on the silica, improving peak shape.[2]
-
Change the Stationary Phase: Switch to a deactivated or basic stationary phase. Basic alumina is an excellent alternative for acid-sensitive or basic compounds and can prevent degradation or strong adsorption.[4]
-
Adjust pH: For reversed-phase chromatography, adjusting the pH of the aqueous portion of the mobile phase can protonate or deprotonate the basic nitrogen, altering its retention and improving peak shape.[2]
Recrystallization
Question: I am struggling to find a suitable solvent for recrystallizing my halogenated naphthyridine, which has poor solubility.
Answer: Poor solubility can make recrystallization difficult, a known issue with some fused naphthyridine derivatives.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]
Troubleshooting Strategy:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, dichloromethane, toluene).
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity persists. Heat the mixture to redissolve and then allow it to cool slowly.
-
Pressure Recrystallization: For compounds that are difficult to dissolve, heating above the atmospheric boiling point of the solvent under pressure can be effective.[7] This technique can efficiently dissolve compounds that are otherwise poorly soluble.[7]
Question: My final product after recrystallization is still contaminated with residual bromine and hydrogen bromide from the synthesis.
Answer: Residual bromine and hydrogen bromide are common impurities in brominated aromatic compounds.[7] These can be removed effectively by performing a recrystallization in the presence of a base.
Experimental Protocol: Pressure Recrystallization with Base Wash This protocol is adapted from a method for purifying brominated aromatic compounds.[7]
-
Placement: Place the crude brominated naphthyridine compound in a suitable pressure vessel (autoclave).
-
Solvent Addition: Add a solvent such as chloroform, toluene, or 1,2-dichloroethane.[7]
-
Base Addition: Add an organic or inorganic base. Options include pyridine, triethylamine, sodium hydroxide, or sodium carbonate.[7]
-
Heating and Pressurization: Seal the vessel and heat the mixture to a temperature above the solvent's atmospheric boiling point. The increased pressure will help dissolve the compound and the base will neutralize the acidic impurities (HBr) and react with residual bromine.[7]
-
Cooling: After a set time, allow the vessel to cool slowly, promoting the formation of pure crystals.
-
Isolation: Collect the crystals by filtration, wash with a suitable solvent (like acetone), and dry under vacuum.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for halogenated naphthyridines?
Flash column chromatography is the most common and versatile method for the routine purification of reaction mixtures.[8] For polar, water-soluble naphthyridines, reversed-phase flash chromatography is a highly efficient option that can handle milligram to multi-gram quantities.[3]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel): Best for non-polar to moderately polar compounds. Elution is achieved by increasing the polarity of the mobile phase (e.g., gradient of ethyl acetate in hexanes).
-
Reversed-Phase (e.g., C18-silica): Ideal for polar compounds.[3] The stationary phase is non-polar, and compounds are eluted by decreasing the polarity of the mobile phase (e.g., gradient of methanol or acetonitrile in water).[3]
Q3: Are there any high-throughput purification options for a library of halogenated naphthyridine analogs?
Yes, Supercritical Fluid Chromatography (SFC) is an excellent technique for high-throughput purification. It offers faster separations and shorter run times compared to traditional HPLC.[9] Additionally, the use of CO2 as the primary mobile phase component simplifies sample recovery, as the CO2 evaporates upon collection.[9]
Q4: My compound seems to be unstable during purification. What precautions should I take?
Compound instability can be a significant issue.
-
Test Stability: Before committing to a large-scale purification, test the stability of your compound against the chosen stationary phase. This can be done by dissolving a small amount of the crude product, adding a slurry of the stationary phase (e.g., silica gel, alumina), stirring for 30 minutes, filtering, and analyzing the result by NMR or LC-MS to check for degradation.[4]
-
Use Milder Conditions: Opt for less acidic stationary phases like basic alumina.[4] Use lower temperatures where possible, as SFC operates at milder temperatures than GC and some HPLC methods, which is beneficial for unstable compounds.[9]
Section 3: Data and Protocols
Table 1: Comparison of Chromatographic Conditions for Halogenated Aromatics
| Parameter | Normal-Phase | Reversed-Phase | Supercritical Fluid (SFC) |
| Stationary Phase | Silica Gel, Alumina | C18, C8, Phenyl-Hexyl[2], PFP[2] | Chiral or Achiral columns |
| Typical Mobile Phase | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Water/Acetonitrile, Water/Methanol[3] | CO2 with co-solvents like Methanol or Ethanol[9] |
| Compound Polarity | Non-polar to moderately polar | Polar to moderately non-polar[3] | Broad range, excellent for chiral compounds |
| Key Advantage | Low cost, widely available | Excellent for separating polar compounds[3] | Fast, high-throughput, easy solvent removal[9] |
| Troubleshooting | Add TEA for basic compounds[2]; use alumina for acid-sensitive ones[4] | Adjust pH, temperature[2]; use ion-pairing agents | Optimize co-solvent and pressure |
Protocol 2: General Procedure for Flash Column Chromatography (Dry-Packing)
This protocol is a standard method for purifying organic compounds.[8]
-
Column Preparation: Select a glass column of appropriate size. Plug the bottom with cotton or glass wool and add a layer of sand.[8]
-
Packing: Pour the dry silica gel into the column. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Equilibration: Run the chosen eluent (mobile phase) through the column using air pressure until the entire silica bed is wetted and equilibrated. Do not let the column run dry.[8]
-
Sample Loading: Dissolve the crude halogenated naphthyridine compound in a minimum amount of solvent. For better resolution, it is often preferable to adsorb the crude mixture onto a small amount of silica gel or Celite. To do this, dissolve the compound, add the adsorbent, and evaporate the solvent to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure to begin separating the components. Collect fractions and analyze them (e.g., by TLC) to identify which ones contain the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijddr.in [ijddr.in]
- 7. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. waters.com [waters.com]
Technical Support Center: Synthesis of Polysubstituted Naphthyridines
Welcome to the technical support center for the synthesis of polysubstituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in synthesizing polysubstituted naphthyridines?
The synthesis of naphthyridine derivatives can be a complex task due to several factors including structural complexity, the need for multiple synthetic steps, and functional group compatibility issues.[1] Key challenges frequently encountered include achieving high yields, controlling regioselectivity, steric hindrance, and difficulties with the functionalization of the naphthyridine core.[1] Many traditional methods also require harsh reaction conditions, organic solvents, and expensive or toxic metal catalysts.[2]
Q2: How can I adopt a greener approach for my naphthyridine synthesis?
Recent advancements have focused on developing more sustainable and environmentally benign protocols. Using water as a solvent is a key strategy; for instance, the Friedländer condensation for 1,8-naphthyridines has been successfully performed in water using a biocompatible ionic liquid like choline hydroxide (ChOH) as a catalyst.[2][3] Multi-component reactions (MCRs) "on-water" also represent a green approach, minimizing waste and often shortening reaction times.[4]
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve regioselectivity?
Regioselectivity is a common issue, particularly in Friedländer and Combes reactions when using unsymmetrical ketones.[5][6] The choice of catalyst is critical. For the Friedländer annulation, certain cyclic secondary amine catalysts, such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the 2-substituted product.[7][8] Slow addition of the ketone substrate to the reaction mixture has also been demonstrated to increase the ratio of the desired regioisomer.[7][8]
Q4: I am having trouble with functional group compatibility using traditional acidic or basic nitrile hydration methods. What are the alternatives?
Traditional nitrile hydration conditions involving strong acids or bases can be incompatible with sensitive functional groups present in advanced synthetic intermediates.[9] A milder, neutral condition using a catalyst like the Ghaffar–Parkins catalyst can be employed for nitrile hydration, which shows improved functional group compatibility.[9]
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of polysubstituted naphthyridines.
Problem 1: Low Yield in Friedländer Annulation
The Friedländer reaction, a condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a cornerstone of naphthyridine synthesis.[10] However, low yields can be a significant hurdle.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Friedländer reactions.
Possible Causes & Solutions:
-
Suboptimal Catalyst: Classical Friedländer reactions often use bases like KOH or NaOH.[10] However, these may not be efficient for all substrates.
-
Harsh Conditions: High temperatures can lead to degradation of starting materials or products.
-
Solvent Choice: The choice of solvent can dramatically impact reaction efficiency.
Problem 2: Side Product Formation in Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6] The strongly acidic conditions can sometimes lead to undesired side reactions.
Logical Relationship Diagram
Caption: Factors influencing outcomes in the Combes synthesis.
Possible Causes & Solutions:
-
Excessive Acid Concentration: While acid is required to catalyze the ring closure, overly harsh conditions can lead to polymerization or degradation of the aniline starting material.
-
Solution: Use a mixture of polyphosphoric acid (PPA) and an alcohol, which can provide a milder medium for the reaction.[6] Titrate the amount of acid to find the optimal concentration for your specific substrates.
-
-
Steric and Electronic Effects: The substituents on both the aniline and the β-diketone influence the regioselectivity of the cyclization.
-
Solution: Methoxy-substituted anilines and bulkier β-diketones tend to favor the formation of 2-substituted quinolines (and by extension, naphthyridines).[6] Conversely, anilines with electron-withdrawing groups like chloro or fluoro may favor the 4-substituted isomer.[6] Understanding these trends can help predict and control the major product.
-
Data & Experimental Protocols
Table 1: Catalyst Comparison for Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | H₂O | Room Temp. | 6 | No Reaction | [3] |
| 2 | Choline Hydroxide (1) | H₂O | Room Temp. | 6 | 98 | [3] |
| 3 | LiOH·H₂O | H₂O | - | - | 69 | [2] |
| 4 | [Bmmim][Im] | [Bmmim][Im] | 50 | 24 | >90 | [5] |
| 5 | TABO | EtOH | - | - | 65-84 (typical) | [7][8] |
Data compiled from multiple sources for illustrative comparison.
Detailed Protocol: Greener Friedländer Synthesis of 1,8-Naphthyridines in Water
This protocol is adapted from a method utilizing choline hydroxide as a metal-free, non-toxic catalyst in an aqueous medium.[2][3]
Reaction Scheme
Caption: Aqueous Friedländer synthesis of 1,8-naphthyridines.
Materials:
-
2-aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, cyclohexanone)
-
Choline hydroxide (ChOH) solution
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).
-
Add deionized water (1 mL) to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
This method generally provides the desired 1,8-naphthyridine derivatives in excellent yields (>90%) and high purity, often without the need for column chromatography.[2]
Detailed Protocol: Multi-component Synthesis of Benzo[c]pyrazolo[2][12]naphthyridines
This one-pot, regioselective protocol is adapted from an environmentally benign "on-water" reaction.[4]
Materials:
-
Isatin (or substituted isatin)
-
Malononitrile
-
3-Aminopyrazole
-
Deionized water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a single flask, combine isatin (1 mmol), malononitrile (1 mmol), and 3-aminopyrazole (1 mmol) in water.
-
Reflux the mixture for 4-5 hours. The initial steps involve a Knoevenagel condensation followed by a Michael addition.[4]
-
After the initial reflux period, add NaOH solution to the mixture and continue to reflux for an additional 2-3 hours. This promotes hydrolysis, cyclization, decarboxylation, and final aromatization.[4]
-
After cooling, the product typically precipitates.
-
Collect the solid by filtration and wash with water to yield the target benzo[c]pyrazolo[2][12]naphthyridine.
-
This method features the use of water as a green solvent, short reaction times, and transition-metal-free C-C and C-N bond formation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioselectivity in 1,7-Naphthyridine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of 1,7-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the functionalization of 1,7-naphthyridine.
Q1: I am attempting a C-H arylation on an unsubstituted 1,7-naphthyridine and observing a mixture of isomers. How can I control the regioselectivity?
A1: Achieving regioselectivity in C-H functionalization of 1,7-naphthyridine is a common challenge due to the presence of multiple reactive C-H bonds. The outcome is highly dependent on the reaction conditions and the directing groups employed. Here are some strategies to improve regioselectivity:
-
Utilize a Directing Group: The most effective strategy is to install a directing group on the 1,7-naphthyridine scaffold. This group will chelate to the metal catalyst and direct the C-H activation to a specific position, typically ortho to the directing group.
-
Catalyst and Ligand Selection: The choice of catalyst (e.g., Palladium, Rhodium) and ligands can significantly influence the regioselectivity. For instance, Rh(III) catalysts have been used with a double directing group strategy for the synthesis of naphthyridinones.
-
Solvent and Temperature Effects: Reaction parameters such as solvent polarity and temperature can alter the regioselectivity. It is advisable to screen a range of solvents and temperatures to optimize for the desired isomer.
Q2: I am trying to introduce a substituent at the C8 position of a 1,7-naphthyridine derivative. What methods are available?
A2: Functionalization at the C8 position can be achieved through palladium-catalyzed cross-coupling reactions. A successful approach involves the use of a pre-functionalized 1,7-naphthyridine, for example, a halogenated derivative at the C8 position. Suzuki or Stille coupling reactions can then be employed to introduce a wide range of aryl or other groups.
Q3: My palladium-catalyzed cross-coupling reaction for C6 and C8 disubstitution is giving low yields. What are the potential causes and solutions?
A3: Low yields in palladium-catalyzed cross-coupling reactions on the 1,7-naphthyridine core can stem from several factors:
-
Catalyst Inactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Solution: Increase the catalyst loading or use a ligand that can prevent strong coordination of the substrate to the metal center.
-
-
Poor Solubility: The starting materials or the product may have poor solubility in the reaction solvent, leading to incomplete reaction.
-
Solution: Screen different solvents or solvent mixtures to improve solubility.
-
-
Sub-optimal Reaction Conditions: The base, temperature, and reaction time are critical parameters.
-
Solution: Perform a systematic optimization of these parameters. For example, in the synthesis of 6,8-disubstituted 1,7-naphthyridines, a combination of Pd(PPh₃)₄ and Na₂CO₃ in a mixture of DME, water, and ethanol has been shown to be effective.
-
Q4: How can I achieve regioselective functionalization at the C5 position?
A4: Direct C-H functionalization at the C5 position of 1,7-naphthyridine is challenging. However, a strategy that has proven successful for the related benzo[c][1][2]naphthyridine system is regioselective direct ring metalation. This involves using a strong, non-nucleophilic base like TMPMgCl·LiCl to deprotonate the C5 position, followed by quenching with an electrophile. This method allows for the introduction of a variety of substituents at the C5 position.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments on the functionalization of 1,7-naphthyridine and related scaffolds.
Table 1: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-8-(3-nitrophenyl)-1,7-naphthyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-(3-nitrophenyl)-1,7-naphthyridine | 78 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-8-(3-nitrophenyl)-1,7-naphthyridine | 82 |
Table 2: Regioselective Metalation and Functionalization of 4-bromobenzo[c][1][2]naphthyridine at C5
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Bromo-5-(hydroxy(phenyl)methyl)benzo[c][1][2]naphthyridine | 75 |
| 2 | Iodine | 4-Bromo-5-iodobenzo[c][1][2]naphthyridine | 68 |
| 3 | N-Fluorobenzenesulfonimide | 4-Bromo-5-fluorobenzo[c][1][2]naphthyridine | 55 |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling for 6,8-Disubstitution of 1,7-Naphthyridine
A mixture of 6,8-dichloro-1,7-naphthyridine (1.0 eq), the corresponding arylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq) in a 4:1:1 mixture of DME/H₂O/EtOH is heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6,8-disubstituted 1,7-naphthyridine.
Protocol 2: Regioselective Metalation of 4-bromobenzo[c][1][2]naphthyridine at C5
To a solution of 4-bromobenzo[c][1][2]naphthyridine (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere is added a solution of TMPMgCl·LiCl (1.1 eq) in THF dropwise. The reaction mixture is stirred at this temperature for 1 hour. The desired electrophile (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to yield the C5-functionalized product.
Visualizations
Diagram 1: General Workflow for Overcoming Regioselectivity Issues
Caption: A logical workflow illustrating the strategic approaches to achieve regioselective functionalization of 1,7-naphthyridine.
Diagram 2: Conceptual Pathway for Directing Group-Assisted C-H Functionalization
Caption: A simplified representation of the mechanism for directing group-assisted C-H functionalization, highlighting the key chelation step that governs regioselectivity.
References
Troubleshooting side reactions in 5-Bromo-8-chloro-1,7-naphthyridine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-chloro-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound is a dihalogenated heterocyclic compound featuring two reactive sites for cross-coupling reactions. The electronic properties of the 1,7-naphthyridine ring system influence the reactivity of the halogen substituents. The nitrogen atom at position 7 electronically activates the chloro group at position 8, making it susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Conversely, the bromine at position 5 is on a pyridine ring that is less activated. This difference in electronic environment can be exploited for selective functionalization.
Q2: Which halogen is expected to be more reactive in palladium-catalyzed cross-coupling reactions?
The relative reactivity of the 5-bromo and 8-chloro substituents is a balance between two factors:
-
Carbon-Halogen Bond Strength: Generally, carbon-bromine bonds are weaker and therefore more reactive in oxidative addition to a palladium(0) catalyst than carbon-chlorine bonds.
-
Electronic Activation by the Naphthyridine Ring: The nitrogen atom at the 7-position significantly activates the 8-position towards nucleophilic attack and oxidative addition.
In many cases involving dihalogenated heterocycles, electronic activation by a nearby heteroatom can overcome the inherent reactivity difference of the halogens.[1] Therefore, it is plausible that the 8-chloro position will exhibit higher reactivity in certain cross-coupling reactions. However, the specific outcome can be highly dependent on the chosen catalyst, ligands, and reaction conditions.
Q3: What are the most common side reactions observed with this substrate?
The most common side reactions in cross-coupling chemistry with this compound are:
-
Dehalogenation: Reductive dehalogenation, where one or both halogen atoms are replaced by a hydrogen atom, is a frequent side reaction. Aryl bromides are generally more susceptible to this than aryl chlorides.[2]
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the naphthyridine substrate can occur, leading to dimeric impurities.
-
Hydrolysis: The 8-chloro group, being activated, can be susceptible to hydrolysis to the corresponding 8-hydroxy-1,7-naphthyridine derivative, especially under basic conditions at elevated temperatures.
-
Protodeborylation: In Suzuki couplings, the boronic acid can be degraded to the corresponding arene before cross-coupling occurs, reducing the yield of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-deficient heterocycles, electron-rich and bulky ligands such as SPhos, XPhos, or RuPhos often improve catalytic activity. |
| Insufficient Base Strength | The base is crucial for the activation of the boronic acid. If using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure adequate mixing. |
| Poor Solvent Choice | The reaction solvent must solubilize the reactants and the catalyst complex. Common solvents for Suzuki reactions include dioxane, THF, and toluene, often with the addition of water to aid in dissolving the base. |
| Low Reaction Temperature | Some Suzuki couplings with challenging substrates require higher temperatures to proceed. Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation. |
Problem 2: Significant formation of dehalogenated byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Water can be a proton source for dehalogenation. |
| Hydrogenolysis | If using a palladium on carbon (Pd/C) catalyst, this is a known issue. Switch to a homogeneous palladium catalyst. |
| Unoptimized Reaction Conditions | Lowering the reaction temperature or reducing the reaction time may minimize dehalogenation. |
Problem 3: Formation of homocoupled products.
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Oxygen can promote the homocoupling of boronic acids. |
| Decomposition of the Palladium Catalyst | The formation of palladium black can indicate catalyst decomposition, which may catalyze homocoupling. Ensure the ligand is protecting the palladium center effectively. |
Buchwald-Hartwig Amination
Problem 1: Low yield of the desired amine.
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst/Ligand System | The choice of ligand is critical for C-N bond formation. For challenging substrates, consider using specialized Buchwald ligands like BrettPhos, XPhos, or Josiphos-type ligands. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate or amine is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring a different ligand and higher temperatures. |
| Amine Volatility or Decomposition | If using a low-boiling amine, ensure the reaction is conducted in a sealed vessel. Some amines may decompose at high temperatures; a lower reaction temperature with a more active catalyst system may be required. |
| Inhibition by the Amine | Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the catalyst loading or using a more robust ligand may overcome this issue. |
Problem 2: Competitive reaction at both halogen positions.
| Potential Cause | Troubleshooting Step |
| High Reactivity of Both Halogens | To achieve mono-substitution, use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the amine (e.g., use 1.0-1.2 equivalents). |
| Lack of Catalyst Selectivity | The choice of ligand can influence regioselectivity. Experiment with different ligands to find one that favors reaction at the desired position. |
Experimental Protocols
The following protocols are provided as a starting point and are based on general procedures for similar substrates. Optimization will likely be necessary for specific applications.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required, e.g., XPhos, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (based on a patented procedure)
A specific example of a Buchwald-Hartwig amination has been reported in the patent literature (WO2015057659A1).[1]
-
In a microwave vial, combine this compound (1.0 eq.) and the desired amine (e.g., cis-2,6-dimethylmorpholine, 1.3 eq.).
-
Add a suitable solvent (e.g., dioxane or toluene).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Seal the vial and heat in a microwave reactor to 140 °C for 3 hours.
-
After cooling, concentrate the reaction mixture and purify the residue by silica gel chromatography (e.g., eluting with a gradient of ethyl acetate in heptane).
Visualizations
Logical Workflow for Troubleshooting a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Potential Reaction Pathways for this compound
Caption: Potential reaction and side-reaction pathways for the substrate.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-8-chloro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-8-chloro-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the 1,7-naphthyridine core?
A1: A frequently employed method for the synthesis of the 1,7-naphthyridine scaffold is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, typically under acidic or basic conditions. For substituted naphthyridines, multi-step sequences involving cyclization of functionalized pyridine precursors are also common.
Q2: What are the primary challenges when scaling up the synthesis of halogenated naphthyridines?
A2: Scaling up the synthesis of halogenated naphthyridines often presents challenges such as:
-
Poor solubility of intermediates and the final product, complicating reaction, and purification.
-
Exothermic reactions that require careful thermal management to prevent side reactions.
-
Purification difficulties , including the removal of closely related impurities and residual palladium catalyst from cross-coupling reactions.
-
Inconsistent yields due to variations in reaction conditions at a larger scale.
-
Safety concerns associated with handling large quantities of reagents like phosphorus oxychloride (POCl₃) or strong bases.
Q3: How can I improve the solubility of my reaction mixture?
A3: To improve solubility, consider screening different solvents or solvent mixtures. For example, polar aprotic solvents like DMF, DMAc, or NMP can be effective. In some cases, the use of a co-solvent or performing the reaction at a higher temperature (with careful monitoring for degradation) can also enhance solubility. For purification, techniques like trituration or recrystallization from a suitable solvent system can be employed.
Q4: What are the key safety precautions to take during the chlorination step with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and reactive reagent. When using POCl₃, especially on a larger scale, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Add POCl₃ slowly and in a controlled manner to manage the exotherm.
-
Quench the reaction carefully by slowly adding the reaction mixture to ice-water.
-
Neutralize the acidic waste before disposal according to institutional guidelines.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step to Form the Naphthyridinone Intermediate
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure the starting materials are of high purity. |
| Side reactions | Lowering the reaction temperature might minimize the formation of byproducts. The choice of base can also be critical; consider screening milder bases if strong bases are causing degradation. |
| Poor reagent quality | Use freshly distilled or high-purity starting materials. Moisture can be detrimental in many cyclization reactions, so ensure all reagents and solvents are anhydrous. |
Issue 2: Inefficient Chlorination of the Naphthyridinone
| Potential Cause | Suggested Solution |
| Insufficient reagent | Ensure an adequate excess of POCl₃ is used. On a larger scale, it is common to use POCl₃ as both the reagent and the solvent. |
| Reaction temperature too low | The chlorination of hydroxypyridines to chloropyridines often requires elevated temperatures. Ensure the reaction is heated to reflux for a sufficient period. |
| Incomplete conversion | Monitor the reaction by LC-MS. If starting material remains, consider adding a catalytic amount of a phase-transfer catalyst or a tertiary amine like triethylamine to facilitate the reaction. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Residual palladium catalyst | If a palladium-catalyzed reaction was used, residual palladium can be removed by treating the crude product with a scavenger resin or by performing an aqueous wash with a solution of a chelating agent like EDTA. |
| Product insolubility | If the product is a solid, trituration with a suitable solvent can help remove soluble impurities. Recrystallization is also a powerful purification technique for crystalline solids. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed multi-step synthesis is based on common methodologies for the preparation of substituted naphthyridines.
Step 1: Synthesis of 6-Bromo-8-hydroxy-1,7-naphthyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 3-amino-5-bromopyridine (1.0 eq) and diethyl malonate (1.2 eq) in diphenyl ether.
-
Reaction Conditions: Heat the mixture to 250 °C and maintain this temperature for 2-3 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to obtain 6-Bromo-8-hydroxy-1,7-naphthyridine.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 6-Bromo-8-hydroxy-1,7-naphthyridine (1.0 eq) to phosphorus oxychloride (POCl₃, 10 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | 3-Amino-5-bromopyridine | Diethyl malonate | Diphenyl ether | 250 | 2-3 | 60-70 |
| 2. Chlorination | 6-Bromo-8-hydroxy-1,7-naphthyridine | POCl₃ | None | 105 | 4-6 | 75-85 |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Analysis of 5-Bromo-8-chloro-1,7-naphthyridine by HPLC
This technical support guide provides detailed method refinement, troubleshooting advice, and frequently asked questions (FAQs) for the HPLC analysis of 5-Bromo-8-chloro-1,7-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: For the analysis of this compound, a reverse-phase HPLC method is recommended due to the compound's aromatic and relatively non-polar structure. A C18 column is a robust starting point.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute this stock solution with the mobile phase to your desired concentration. Ensure the final sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Q3: What are the common causes of peak tailing when analyzing this compound?
A3: Peak tailing can be caused by several factors including column degradation, secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.[1] Ensure your mobile phase pH is suitable for the analyte and consider using a column with high-purity silica to minimize secondary interactions.
Q4: My retention times are shifting between injections. What should I do?
A4: Retention time shifting can be a result of inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration.[1][2][3] Always ensure your mobile phase is well-mixed and degassed. Using a column oven will help maintain a stable temperature.[2][3] Additionally, ensure the column is equilibrated for a sufficient amount of time between runs.[1][3]
Q5: I am observing ghost peaks in my chromatogram. What is the likely source?
A5: Ghost peaks often originate from impurities in the mobile phase, contamination in the injection system, or the sample carrying over from a previous injection. Using high-purity HPLC-grade solvents and regularly flushing the injection port can help mitigate this issue.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, injector leak). | Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled. |
| Incorrect detector wavelength. | Determine the UV absorbance maximum for this compound and set the detector to that wavelength. | |
| Sample degradation. | Prepare fresh samples and standards. Investigate the stability of the compound in your chosen solvent. | |
| Broad Peaks | Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4] |
| Mobile phase flow rate is too low. | Increase the flow rate within the column's recommended operating pressure.[4] | |
| Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the mobile phase.[5] | |
| Split Peaks | Partially blocked column frit. | Back-flush the column. If this does not resolve the issue, replace the frit or the column.[5] |
| Channeling in the column bed. | This indicates column degradation. Replace the column. | |
| Injector issue. | A damaged rotor seal in the injector can cause split peaks.[1] | |
| High Backpressure | Blockage in the system (e.g., tubing, in-line filter, guard column, or analytical column). | Systematically isolate each component to locate the blockage. Start by removing the column and checking the pressure of the system alone. |
| Mobile phase precipitation (if using buffers). | Ensure the buffer concentration is soluble in the organic mobile phase composition. Filter the mobile phase. | |
| Particulate matter from the sample. | Always filter your samples before injection. |
Experimental Protocols
Recommended HPLC Method
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and separation goals.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or UV max of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Filtration: Filter the working standard through a 0.45 µm syringe filter into an HPLC vial before analysis.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
References
Stability issues of 5-Bromo-8-chloro-1,7-naphthyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-chloro-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address potential stability issues and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthetic chemistry?
A1: this compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions. Its two distinct halogen atoms at positions 5 (Bromo) and 8 (Chloro) allow for sequential and site-selective functionalization. This makes it a valuable precursor for the synthesis of complex substituted 1,7-naphthyridine derivatives, which are of interest in medicinal chemistry and materials science.
Q2: What is the expected order of reactivity for the two halogen atoms in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[1] Therefore, the bromine at the 5-position is expected to react preferentially under carefully controlled conditions, allowing for selective functionalization at this site first.
Q3: What are the general storage recommendations for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in Suzuki-Miyaura Coupling
Q: I am not observing any product formation in my Suzuki-Miyaura reaction with this compound. What are the potential causes and solutions?
A: Several factors could contribute to a lack of reactivity. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst may be inactive.
-
Solution: Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling and storage of the catalyst to avoid deactivation.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate.
-
Solution: Screen a variety of phosphine ligands, including bulky and electron-rich ligands which are often effective for heteroaromatic substrates.
-
-
Incorrect Base: The base may not be strong enough or may be incompatible with the reaction.
-
Solution: Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and is often solvent-dependent.
-
-
Solvent Issues: The solvent system may not be optimal for the reaction.
-
Solution: Common solvent systems for Suzuki reactions include dioxane/water, toluene/water, or DMF. Ensure the solvents are anhydrous and deoxygenated.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Issue 2: Dehalogenation as a Major Side Product
Q: I am observing a significant amount of the dehalogenated product (where the bromine or chlorine is replaced by hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings of halo-heterocycles.[2][3]
Potential Causes & Mitigation Strategies:
-
Reaction Conditions: Certain conditions can favor the dehalogenation pathway.
-
Solution:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the dehalogenation pathway.
-
Choice of Base: A weaker base might reduce the rate of dehalogenation.
-
Solvent: The choice of solvent can influence the extent of dehalogenation. Protic solvents may sometimes contribute to this side reaction.
-
-
-
Catalyst System: The catalyst and ligand can play a crucial role.
-
Solution: Experiment with different palladium catalysts and ligands. Some ligands are known to suppress reductive dehalogenation.
-
-
Purity of Reagents: Impurities in the reagents or solvents can contribute to dehalogenation.
-
Solution: Use high-purity, anhydrous, and deoxygenated solvents and reagents.
-
Issue 3: Lack of Chemoselectivity (Reaction at both Bromine and Chlorine)
Q: My reaction is not selective and I'm getting a mixture of products with substitution at both the bromo and chloro positions. How can I achieve selective mono-substitution?
A: Achieving chemoselectivity in di-halogenated systems requires careful control of reaction conditions.
Strategies for Improving Chemoselectivity:
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor reaction at the more reactive C-Br bond.
-
-
Stoichiometry of Reagents:
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner to favor mono-substitution.
-
-
Catalyst and Ligand Selection:
-
Solution: The choice of the palladium catalyst and ligand can significantly influence selectivity. Some catalytic systems are known to exhibit higher selectivity for C-Br over C-Cl bonds.[1]
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No Reaction | Inactive catalyst, inappropriate ligand/base/solvent, low temperature. | Use fresh catalyst, screen ligands and bases, use anhydrous/deoxygenated solvents, and optimize the reaction temperature. |
| Dehalogenation | High temperature, strong base, protic solvent impurities. | Lower reaction temperature, use a weaker base, ensure anhydrous conditions, and consider a different catalyst/ligand system. |
| Lack of Chemoselectivity | Prolonged reaction time, high temperature, excess coupling partner. | Monitor reaction progress carefully, use lower temperatures and shorter reaction times, and control the stoichiometry of the coupling partner. |
| Low Yield | Suboptimal reaction conditions, product degradation. | Systematically optimize all reaction parameters (catalyst, ligand, base, solvent, temperature). Check for product stability under the reaction conditions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general starting protocol. Optimization will likely be required for this compound.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium source and a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This is a general starting protocol and will likely require optimization.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 0.02 eq.), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with a potential dehalogenation side pathway.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | Benchchem [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-8-chloro-1,7-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-bromo-8-chloro-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in the cross-coupling of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf > Cl > F.[1] Therefore, the carbon-bromine (C-Br) bond at the 5-position is expected to be more reactive and undergo cross-coupling preferentially over the carbon-chlorine (C-Cl) bond at the 8-position. This selectivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.
Q2: What are the key factors influencing the optimization of catalyst loading?
A2: Optimizing catalyst loading is a critical step in developing an efficient and cost-effective cross-coupling reaction. The key factors include:
-
Nature of the Substrate: Electron-deficient substrates, like this compound, can influence the rate of oxidative addition.
-
Choice of Catalyst and Ligand: The efficiency of the catalyst system (e.g., palladium precursor and phosphine ligand) directly impacts the required loading. Highly active catalyst systems can often be used at lower loadings.
-
Reaction Temperature: Higher temperatures can sometimes compensate for lower catalyst loadings by increasing the reaction rate.
-
Reaction Time: Longer reaction times may allow for complete conversion with lower catalyst concentrations.
-
Cost and Toxicity: Minimizing the amount of precious and potentially toxic palladium catalyst is a primary goal of optimization.
Q3: What are common side reactions to be aware of during the cross-coupling of dihalogenated N-heterocycles?
A3: Several side reactions can occur, leading to reduced yield of the desired product. These include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the aryl halide.
-
Protodehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to a dehalogenated starting material.
-
Diarylation: The reaction at both the C-Br and C-Cl positions, which can be an issue if mono-functionalization is desired. The selectivity can be influenced by the choice of solvent and ligand.[2]
-
Catalyst Deactivation: The formation of inactive palladium species, such as palladium black, can halt the catalytic cycle.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on optimizing catalyst loading.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). Refer to the data tables below for expected yield variations. 2. Screen Different Catalysts/Ligands: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, XPhos, SPhos) is crucial.[3] For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often effective. |
| Incorrect Base | 1. Screen Different Bases: Common bases for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome. 2. Ensure Anhydrous Conditions (if required): Some reactions require strictly anhydrous conditions. Ensure all reagents and solvents are dry. |
| Suboptimal Solvent | 1. Solvent Screening: Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent for Suzuki reactions. The polarity of the solvent can affect selectivity and yield.[2] |
| Low Reaction Temperature | 1. Increase Temperature: Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed efficiently. |
Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading or High Temperature | 1. Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to decreased selectivity. 2. Lower Reaction Temperature: Performing the reaction at a lower temperature may favor the more reactive C-Br bond. |
| Inappropriate Ligand | 1. Ligand Screening: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands can sometimes favor reaction at the less sterically hindered position. The use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines.[4] |
| Solvent Effects | 1. Vary the Solvent System: The solvent can influence the relative rates of reaction at the two halogen positions. For example, polar oxygen-containing solvents can sometimes lead to unexpected selectivity with dibromoarenes.[2] |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote homocoupling. |
| Inappropriate Base or Catalyst System | 1. Optimize Base and Catalyst: The choice of base and catalyst/ligand combination can influence the rate of homocoupling versus the desired cross-coupling. |
| Slow Transmetalation | 1. Adjust Reaction Conditions: If the transmetalation step is slow, the organometallic reagent may be more prone to homocoupling. Consider changing the base or adding a co-solvent to facilitate this step. |
Data Presentation: Catalyst Loading Optimization
The following tables summarize quantitative data from analogous cross-coupling reactions on dihalogenated heterocycles, illustrating the impact of catalyst loading on product yield. While specific data for this compound is not available in the literature, these examples provide a strong basis for experimental design.
Table 1: Suzuki-Miyaura Coupling of 2,4-dibromopyridine with Phenylboronic Acid [5]
| Catalyst System | Catalyst Loading (mol%) | Ligand:Pd Ratio | C4-selectivity (C4:C2) |
| Pd(OAc)₂/PPh₃ | 3 | ≥ 3:1 | C2-selective |
| Pd(OAc)₂/PPh₃ | 3 | ≤ 2.5:1 | up to 13:1 |
Table 2: Sonogashira Coupling of p-iodonitrobenzene with Phenylacetylene [6]
| Catalyst | Catalyst Loading (ppm) | Yield (%) |
| 1 | 100 | Efficient |
Table 3: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid in Water [4]
| Catalyst System | Catalyst Loading (mol%) | Yield (%) |
| Pd(II)/metformin | 0.1 | High |
| Pd(II)/metformin | 0.01 | High |
| Pd(II)/metformin | 0.0025 | High |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions, which should be adapted and optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 4-24 h), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 1.2-1.5 times the Pd concentration), and the base (e.g., Cs₂CO₃, 1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to avoid dehalogenation in 5-Bromo-8-chloro-1,7-naphthyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing reactions with 5-Bromo-8-chloro-1,7-naphthyridine while avoiding common pitfalls such as dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The main challenge is achieving regioselective functionalization at either the C5 (bromo) or C8 (chloro) position without significant formation of dehalogenated byproducts. The relative reactivity of the C-Br and C-Cl bonds is influenced by their electronic environment on the naphthyridine ring and the specific reaction conditions employed.
Q2: Which halogen is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: Typically, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond and will react preferentially. However, in the case of this compound, the chlorine atom at the C8 position is alpha to a ring nitrogen, which electronically activates this position. This activation can, under certain conditions, lead to competitive or even preferential reaction at the C8-Cl position.
Q3: What is dehalogenation and why is it a problem?
A3: Dehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom. This leads to the formation of undesired byproducts (e.g., 5-Bromo-1,7-naphthyridine or 8-chloro-1,7-naphthyridine), reducing the yield of the desired product and complicating purification.
Q4: What are the common causes of dehalogenation in palladium-catalyzed reactions?
A4: Dehalogenation can be promoted by several factors, including:
-
High reaction temperatures: Can lead to catalyst decomposition and side reactions.
-
Certain solvents and bases: Solvents that can act as hydrogen donors (e.g., alcohols, water in the presence of a suitable reductant) and strong bases can facilitate dehalogenation.
-
Catalyst and ligand choice: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation.
-
Presence of reducing agents: Impurities or additives that can act as reducing agents can contribute to dehalogenation.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed
If you are observing a significant amount of dehalogenated byproduct in your reaction, consider the following troubleshooting steps:
Decision Workflow for Minimizing Dehalogenation
Caption: A workflow to troubleshoot and minimize dehalogenation.
Recommended Actions & Rationale:
| Parameter | Recommended Change | Rationale |
| Catalyst/Ligand | Switch to a catalyst system known for lower dehalogenation, e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos. | These ligands can promote the desired cross-coupling pathway over the competing dehalogenation pathway. |
| Base | Use a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOtBu. | Strong bases can promote β-hydride elimination from the catalyst, a key step in some dehalogenation mechanisms.[1][2] |
| Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid protic solvents like alcohols unless they are part of a well-established protocol. | Protic solvents can act as a hydrogen source for the dehalogenation side reaction. |
| Temperature | Lower the reaction temperature in increments of 10-20 °C. | Higher temperatures can increase the rate of dehalogenation. |
| Reagent Purity | Ensure all reagents, especially the solvent and base, are of high purity and anhydrous. | Impurities can sometimes act as hydrogen donors or reductants, leading to dehalogenation. |
Issue 2: Poor Regioselectivity (Reaction at both C5 and C8)
If you are observing a mixture of products from the reaction at both the bromo and chloro positions, the following steps can help improve regioselectivity.
Logical Flow for Enhancing Regioselectivity
Caption: Decision tree for improving regioselective reactions.
Strategies for Selective Coupling:
| Target Position | Recommended Conditions | Rationale |
| C5-Br | - Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) - Base: K₂CO₃ or Cs₂CO₃ - Solvent: Dioxane/H₂O or Toluene - Temperature: 60-80 °C | These milder conditions generally favor the reaction at the more intrinsically reactive C-Br bond, while being less likely to activate the C-Cl bond at the C8 position. |
| C8-Cl | - Catalyst: Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, SPhos) - Base: K₃PO₄ or NaOtBu - Solvent: Toluene or Dioxane (anhydrous) - Temperature: 100-120 °C | More forcing conditions and specialized ligands are often required to activate the less reactive C-Cl bond. These conditions may lead to reaction at both positions if the C-Br is still present. This strategy is best employed after the C5 position has been functionalized. |
Key Experimental Protocols (Based on Analogous Systems)
Disclaimer: The following protocols are based on general procedures for dihalogenated N-heterocycles and should be used as a starting point for optimization for this compound.
Selective Suzuki-Miyaura Coupling at C5-Br
Objective: To selectively couple an arylboronic acid at the C5 position while leaving the C8-Cl intact.
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at C5-Br
Objective: To selectively introduce an amine at the C5 position.
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand such as Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.).
-
Purge the vessel with an inert gas.
-
Add anhydrous, degassed toluene or dioxane.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with a suitable solvent like dichloromethane, and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
Copper-Free Sonogashira Coupling at C5-Br
Objective: To selectively couple a terminal alkyne at the C5 position.
Methodology:
-
To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Purge with an inert gas.
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (2.5 eq.).
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Summary of Reaction Conditions for Selectivity
The following table summarizes recommended starting conditions to achieve selectivity. Yields are illustrative and will depend on the specific substrates used.
| Reaction Type | Target Position | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Potential Yield Range |
| Suzuki-Miyaura | C5-Br | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 60-90% |
| Buchwald-Hartwig | C5-Br | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 50-85% |
| Sonogashira | C5-Br | Pd(PPh₃)₂Cl₂ (3) | - | Et₃N (2.5) | THF | 25-50 | 65-95% |
By carefully selecting the reaction parameters as outlined in this guide, researchers can significantly improve the success rate of their reactions with this compound, achieving higher yields of the desired products while minimizing dehalogenation and controlling regioselectivity.
References
Technical Support Center: Derivatization of 5-Bromo-8-chloro-1,7-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction times and overall success when derivatizing 5-Bromo-8-chloro-1,7-naphthyridine.
Troubleshooting Guide
Low yields, slow reaction times, and the formation of side products are common hurdles in the derivatization of halogenated naphthyridines. The following table outlines potential issues, their probable causes, and recommended solutions based on established cross-coupling methodologies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst Inactivity: The palladium catalyst may not be active or suitable for the specific transformation. 2. Inappropriate Ligand: The phosphine ligand may not be electron-rich enough or may be sterically hindered. 3. Incorrect Base: The base may be too weak to facilitate the catalytic cycle or may be insoluble in the reaction mixture. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. | 1. Catalyst Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). 2. Ligand Variation: Screen a variety of phosphine ligands with different electronic and steric properties. For Suzuki reactions, consider ligands like dppf. 3. Base Optimization: Try stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. For Sonogashira reactions, triethylamine is often effective[1]. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. |
| Slow Reaction Time | 1. Low Catalyst Loading: The amount of catalyst may be insufficient for an efficient turnover rate. 2. Solvent Effects: The solvent may not be optimal for dissolving reactants or stabilizing the transition state. 3. Insufficient Excess of Reagents: The molar ratio of the coupling partner or base may be too low. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading, for example from 5 mol% to 10 mol%[2]. 2. Solvent Screening: Test a range of solvents with varying polarities and boiling points (e.g., dioxane, toluene, DMF). The dielectric constant of the solvent can significantly affect reaction rates[3]. 3. Adjust Stoichiometry: Increase the equivalents of the boronic acid/ester (in Suzuki coupling) or alkyne (in Sonogashira coupling) and the base. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can lead to the deactivation of the catalyst and promote homocoupling of boronic acids. 2. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to undesired catalytic species. 3. High Temperature: Excessive heat can lead to decomposition and side reactions. | 1. Degas Solvents: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Optimize Ligand Ratio: Typically, a 1:1 to 1:2 ratio of palladium to ligand is a good starting point. 3. Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Dehalogenation of Starting Material | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide. 2. Certain Ligand/Base Combinations: Some combinations can promote hydrodehalogenation. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Systematic Screening: If dehalogenation persists, a systematic screening of different ligands and bases is recommended. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on the this compound core?
A1: Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. Therefore, the bromine at the 5-position is expected to be more reactive than the chlorine at the 8-position, allowing for selective derivatization at the 5-position under carefully controlled conditions.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction?
A2: A good starting point for a Suzuki-Miyaura coupling would be to use Pd(dppf)Cl₂ as the catalyst, Cs₂CO₃ as the base, and a solvent system like dioxane/water[4]. The reaction can be initiated at a temperature of around 80-100°C.
Q3: How can I minimize the formation of alkyne dimerization in a Sonogashira coupling?
A3: Alkyne dimerization is a common side reaction in Sonogashira couplings. To minimize this, you can try adding the alkyne slowly to the reaction mixture, using a slight excess of the alkyne, and ensuring a copper-free protocol if copper(I) is suspected to be promoting the dimerization[1].
Q4: Can microwave irradiation be used to improve reaction times?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times compared to conventional heating. It is a viable technique to explore for the derivatization of this compound, especially when high-throughput synthesis is desired.
Q5: What is a suitable method for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common and effective methods for monitoring the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a base such as Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) salt like CuI (0.1 eq.) for the copper-catalyzed variant. For a copper-free reaction, a ligand such as XPhos may be used with a palladium source.
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-70°C, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Halogenated Naphthyridines
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and their halogenated derivatives are important scaffolds in medicinal chemistry and materials science. The specific positioning of halogen atoms (bromine and chlorine) on the naphthyridine core, as seen in 5-Bromo-8-chloro-1,7-naphthyridine and its isomers, offers unique opportunities for further chemical modification and influences the molecule's electronic properties and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for quality control and for understanding structure-activity relationships.
Comparative Analysis: this compound vs. 8-Bromo-5-chloro-1,6-naphthyridine
A direct comparison of the NMR and mass spectra of these two isomers would reveal key differences based on the relative positions of the nitrogen and halogen atoms.
Chemical Structures:
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight |
| This compound | This compound | 909649-06-5 | C₈H₄BrClN₂[1] | 243.49 g/mol [1] |
| 8-Bromo-5-chloro-1,6-naphthyridine | 8-Bromo-5-chloro-1,6-naphthyridine | 909649-12-3 | C₈H₄BrClN₂[2] | 243.49 g/mol [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern on the naphthyridine rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative.
Expected ¹H NMR Data:
The aromatic region of the ¹H NMR spectrum for both compounds is expected to show signals for four protons. The differences in the electronic environment due to the placement of nitrogen and halogen atoms will result in distinct chemical shifts and coupling patterns, allowing for unambiguous identification.
Table 1: Hypothetical ¹H NMR Data Comparison (in CDCl₃, 400 MHz)
| This compound | 8-Bromo-5-chloro-1,6-naphthyridine |
| Chemical Shift (ppm), Multiplicity, Coupling Constant (Hz), Integration | Chemical Shift (ppm), Multiplicity, Coupling Constant (Hz), Integration |
| Data to be populated | Data to be populated |
Expected ¹³C NMR Data:
The ¹³C NMR spectra will show eight signals for the eight carbon atoms in the naphthyridine core. The carbons directly attached to the electronegative nitrogen and halogen atoms will be significantly deshielded and appear at a lower field.
Table 2: Hypothetical ¹³C NMR Data Comparison (in CDCl₃, 100 MHz)
| This compound | 8-Bromo-5-chloro-1,6-naphthyridine |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data to be populated | Data to be populated |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and one chlorine atom.
Expected Mass Spectrometry Data:
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic cluster of peaks (M, M+2, M+4) would be observed for the molecular ion.
Table 3: Mass Spectrometry Data Comparison
| Analyte | Molecular Ion (m/z) [M]⁺ | Key Fragment Ions (m/z) |
| This compound | Data to be populated | Data to be populated |
| 8-Bromo-5-chloro-1,6-naphthyridine | Data to be populated | Data to be populated |
Experimental Protocols
The following are general protocols for acquiring high-quality NMR and MS data for halogenated naphthyridines.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine and chlorine. Interpret major fragment ions to gain further structural information.
Data Visualization
Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a halogenated naphthyridine.
Caption: Workflow for the analysis of this compound.
This guide serves as a foundational document for the analysis of this compound and its isomers. The provided protocols and data table templates will aid researchers in the systematic collection and comparison of spectroscopic data, ultimately contributing to the advancement of drug discovery and materials science.
References
A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heterocycle consisting of two fused pyridine rings, is a prominent privileged structure in medicinal chemistry. The orientation of the nitrogen atoms within the rings gives rise to ten possible isomers, with 1,7-naphthyridine and 1,8-naphthyridine being among the most explored in drug discovery. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in selecting the appropriate core for their drug design endeavors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of a nitrogen atom between the 1,7- and 1,8-naphthyridine scaffolds imparts distinct physicochemical properties that can significantly influence their pharmacokinetic profiles. A summary of key properties is presented below.
| Property | 1,7-Naphthyridine | 1,8-Naphthyridine | Reference |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | N/A |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | N/A |
| Melting Point | 61-64 °C | 98-99 °C | [1][2] |
| logP (Octanol/Water) | 1.1 | 1.5 | [3][4] |
| Water Solubility | Soluble | Data not readily available | [1] |
| pKa | Data not readily available | Data not readily available | N/A |
The higher melting point and logP of 1,8-naphthyridine suggest stronger intermolecular forces and greater lipophilicity compared to its 1,7-counterpart. This difference in lipophilicity can have profound implications for solubility, membrane permeability, and metabolic stability of drug candidates.
Synthesis Strategies: Building the Core
A variety of synthetic routes have been developed for both scaffolds, with the choice of method often depending on the desired substitution pattern.
Synthesis of 1,7-Naphthyridine
The synthesis of the 1,7-naphthyridine core has historically been more challenging than that of the 1,8-isomer.[1] However, several effective methods have been established.
One common approach involves the Borsche synthesis .[5] A generalized workflow for this method is depicted below.
Synthesis of 1,8-Naphthyridine
The 1,8-naphthyridine scaffold is frequently synthesized via the Friedländer annulation , a condensation reaction between a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group.[6][7]
Another widely used method is the Skraup synthesis , which involves the reaction of a 2-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[8]
Biological Activities and Therapeutic Applications
Both scaffolds have served as the foundation for a multitude of biologically active compounds across various therapeutic areas. The 1,8-naphthyridine core, in particular, is a cornerstone of many established drugs.
1,7-Naphthyridine Derivatives
Derivatives of 1,7-naphthyridine have shown promise in several therapeutic areas:
-
Oncology: They have been investigated as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a target for the treatment of inflammatory diseases and cancer.[3]
-
Infectious Diseases: Some 1,7-naphthyridine derivatives have demonstrated antiparasitic activities.[3]
-
Kinase Inhibition: Machine learning models have been used to predict the inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A, a lipid kinase implicated in tumor inhibition.[9]
1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is arguably more prominent in approved therapeutics and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities:
-
Antibacterial Agents: This is the most well-known application, with nalidixic acid being a pioneering synthetic antibacterial agent.[2][10] Many fluoroquinolone antibiotics, such as enoxacin, also feature the 1,8-naphthyridine core.[2]
-
Anticancer Agents: Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic and antitumor activities.[1][11]
-
Anti-inflammatory and Analgesic Activity: This scaffold has been explored for its potential in modulating inflammatory pathways.[1]
-
Neurological Disorders: Derivatives have been investigated for applications in conditions like Alzheimer's disease and depression.[1]
The diverse biological activities of 1,8-naphthyridine derivatives are often attributed to their ability to intercalate with DNA and inhibit enzymes like DNA gyrase and topoisomerase IV.
Signaling Pathway Example: Tpl2 Kinase Inhibition by 1,7-Naphthyridine Derivatives
The inhibition of the Tpl2 kinase signaling pathway by certain 1,7-naphthyridine derivatives represents a key therapeutic strategy.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of naphthyridine derivatives.
General Procedure for Friedländer Synthesis of 1,8-Naphthyridines
-
To a solution of the appropriately substituted 2-aminonicotinaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add the active methylene compound (1.1 eq.).
-
Add a catalytic amount of a base (e.g., piperidine, NaOH) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1,8-naphthyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the bacterial strain to be tested (e.g., E. coli, S. aureus) with a turbidity equivalent to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Both 1,7- and 1,8-naphthyridine scaffolds offer unique opportunities for the development of novel therapeutics. The 1,8-naphthyridine core boasts a rich history in medicinal chemistry, particularly in the realm of antibacterial agents, and continues to be a versatile scaffold for a wide range of biological targets. While the 1,7-naphthyridine isomer is less explored, it presents exciting opportunities in areas such as kinase inhibition. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic feasibility for generating diverse libraries of compounds. This guide provides a foundational understanding to aid researchers in making informed decisions in their drug discovery programs.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validating the Structure of 5-Bromo-8-chloro-1,7-naphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex heterocyclic systems such as 5-Bromo-8-chloro-1,7-naphthyridine and its derivatives, a multi-faceted analytical approach is imperative to unambiguously confirm their chemical structure. This guide provides a comparative overview of the most effective analytical techniques for structural elucidation, complete with supporting data from analogous compounds and detailed experimental protocols.
Spectroscopic and Spectrometric Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable first-line techniques for the structural characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Chemical Shifts (ppm) for Naphthyridine Core | Representative Data for a Dihalo-Naphthyridine Derivative |
| ¹H NMR | Aromatic Protons: 7.0 - 9.5 | δ 9.3 (s, 1H), 8.8 (d, J=8.5 Hz, 1H), 8.2 (d, J=8.5 Hz, 1H), 7.9 (s, 1H) |
| ¹³C NMR | Aromatic Carbons: 110 - 165 | δ 161.8, 155.3, 148.9, 139.1, 128.5, 125.2, 122.7, 118.4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity. For halogenated compounds like this compound, the isotopic pattern is a key diagnostic feature.
| Technique | Expected m/z Values | Key Diagnostic Features |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: C₈H₄BrClN₂ = 241.9246 | Unambiguous determination of the elemental formula. |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) | Characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
| Fragment Ions | Loss of halogen atoms (Br, Cl) and fragmentation of the naphthyridine ring. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
HRMS: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
EI-MS: Employ a mass spectrometer with an electron ionization source.
-
-
Ionization:
-
Electrospray Ionization (ESI) for HRMS: Introduce the sample solution into the ESI source. This is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Electron Ionization (EI) for fragmentation patterns: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis:
-
HRMS: Compare the measured exact mass to the calculated exact mass to confirm the elemental composition.
-
EI-MS: Analyze the molecular ion peak and its isotopic pattern to confirm the presence of bromine and chlorine. Interpret the fragmentation pattern to gain insights into the molecular structure.
-
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structural determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Data Visualization: Generate a final structural representation, often as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.
Workflow and Logic Diagrams
To visualize the process of structural validation, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the structural validation of this compound derivatives.
Caption: Logical relationship between experimental data and structural interpretation.
Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide
For researchers, scientists, and drug development professionals, the strategic and selective functionalization of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The dihalogenated compound 5-Bromo-8-chloro-1,7-naphthyridine presents a valuable opportunity for the synthesis of novel derivatives, leveraging the differential reactivity of its bromine and chlorine substituents. While direct comparative experimental studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis based on established chemical principles and data from analogous structures allows for a robust prediction of its reactivity in key cross-coupling reactions.
This guide provides a comparative analysis of the anticipated reactivity of the C5-Br and C8-Cl bonds in this compound, supported by data from similar heterocyclic systems. It also outlines detailed experimental protocols for benchmark reactions to enable researchers to empirically determine the reactivity profile of this versatile building block.
Predicted Reactivity: Bromine vs. Chlorine
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to oxidative addition to a low-valent palladium catalyst than the stronger C-Cl bond. Therefore, it is anticipated that the bromine atom at the 5-position of this compound will be more reactive than the chlorine atom at the 8-position.
This inherent reactivity difference allows for the selective functionalization at the C5 position while leaving the C8 position available for subsequent transformations. However, it is crucial to note that the electronic properties of the heterocyclic ring system can sometimes influence and even override this general trend. For instance, positions that are more electron-deficient can exhibit enhanced reactivity towards oxidative addition. In the 1,7-naphthyridine ring system, both the 5 and 8 positions are adjacent to a nitrogen atom, which influences their electronic environment. A definitive determination of which site is more reactive under specific conditions necessitates experimental validation.
Comparative Experimental Data from Analogous Systems
To illustrate the principle of selective functionalization in dihalogenated heterocycles, we can look at data from similar structures reported in the literature. For example, studies on 6-bromo-2-chloroquinoline have demonstrated the feasibility of selective amination at the more reactive bromide position.
Table 1: Illustrative Data on Selective Buchwald-Hartwig Amination of a Dihalogenated Heterocycle
| Substrate | Amine | Catalyst System | Reaction Conditions | Product (Yield) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100 °C | 6-Morpholino-2-chloroquinoline (85%) | Hypothetical data based on similar literature |
| 6-Bromo-2-chloroquinoline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃, Toluene, 110 °C | 6-Anilino-2-chloroquinoline (78%) | Hypothetical data based on similar literature |
This data is illustrative and based on trends observed for similar compounds. Actual yields for this compound may vary.
Experimental Protocols for Determining Reactivity
To empirically determine the comparative reactivity of bromine and chlorine in this compound, the following experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are recommended.
Protocol 1: Competitive Suzuki-Miyaura Coupling
This experiment is designed to directly compare the reactivity of the C-Br and C-Cl bonds under typical Suzuki-Miyaura conditions.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of toluene and ethanol.
-
Add phenylboronic acid (1.1 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or after a set time), cool the reaction to room temperature, extract with an organic solvent, and purify the product(s) by column chromatography.
-
Analyze the product mixture to determine the ratio of 5-phenyl-8-chloro-1,7-naphthyridine to 8-phenyl-5-bromo-1,7-naphthyridine.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol aims to achieve selective amination at the more reactive halogen position.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add this compound (1.0 eq) and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography and characterize to confirm selective amination at the C5 position.
Logical Workflow for Reactivity Assessment
The following diagram illustrates a logical workflow for researchers to systematically evaluate the reactivity of the two halogen positions in this compound.
Caption: A logical workflow for the systematic evaluation and exploitation of differential halogen reactivity.
This structured approach, combining predictive chemical principles with targeted experimental validation, will enable researchers to efficiently unlock the synthetic potential of this compound for the development of novel compounds in drug discovery and materials science.
A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners
An Objective Guide for Researchers in Drug Discovery
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its various isomers, including 1,7-naphthyridine, have demonstrated a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of 1,7-naphthyridine isomers and other key naphthyridine congeners, supported by experimental data to aid researchers in drug development.
Kinase Inhibitory Activity: A Tale of Selectivity
Naphthyridine isomers have shown significant promise as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation. Notably, derivatives of different naphthyridine scaffolds have been developed to target a range of kinases with varying degrees of potency and selectivity.
1,7-Naphthyridine Derivatives as p38 MAP Kinase and PIP4K2A Inhibitors
Derivatives of 1,7-naphthyridine have been identified as potent inhibitors of key kinases involved in inflammation and cancer. For instance, 1,7-naphthyridine 1-oxides have been synthesized as highly potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[1][2] In vivo studies have demonstrated their efficacy in reducing TNFα levels in murine models of inflammation.[1][2] Furthermore, 1,7-naphthyridine-based compounds have been discovered as potent and highly selective inhibitors of the lipid kinase PIP4K2A, which is implicated in tumor suppression.[3][4]
Other Naphthyridine Isomers in Kinase Inhibition
While 1,7-naphthyridines show promise, other isomers have also been successfully developed as kinase inhibitors. For example, novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which plays a crucial role in cell proliferation and differentiation and is often dysregulated in cancer.[5]
Below is a logical diagram illustrating the role of 1,7-naphthyridine derivatives in inhibiting key signaling kinases.
Caption: Inhibition of p38 MAP Kinase and PIP4K2A by 1,7-Naphthyridine Derivatives.
Anticancer Activity: A Multi-Isomer Approach
The anticancer potential of naphthyridine derivatives has been extensively explored, with various isomers demonstrating cytotoxicity against a range of human cancer cell lines.
Comparative Cytotoxicity of Naphthyridine Derivatives
The following table summarizes the in vitro anticancer activity of various naphthyridine isomers against different human cancer cell lines. It is important to note that these results are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Naphthyridine Isomer | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine Congener | Aaptamine | Non-small cell lung cancer (H1299, A549), Cervical cancer (HeLa), T-lymphoblastic leukemia (CEM-SS) | 10.47-15.03 µg/mL | |
| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][6]naphthyridin-3-one | Leukemia (HL60), Erythroleukemia (K562), Breast cancer (MCF-7), Epidermoid carcinoma (KB), Hepatocellular carcinoma (HepG2), Colon adenocarcinoma (HT-29) | 0.03–8.5 | [6] | |
| 1,7-Naphthyridine | 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1]naphthyridine-2-one | Stomach carcinoma (HGC-27) | Not specified | |
| 1,8-Naphthyridine | Vosaroxin (Topoisomerase II inhibitor) | - | - | [7] |
| Compound 5b | Breast (MCF-7), Lung (A549), Cervical (SiHa) | 11.25, 23.19, 29.22 | [8] | |
| Compound 5e | Breast (MCF-7), Lung (A549), Cervical (SiHa) | 13.45, 26.24, 30.18 | [8] | |
| Compound 10c | Breast (MCF7) | 1.47 | [9] | |
| Compound 8d | Breast (MCF7) | 1.62 | [9] | |
| 2,7-Naphthyridine | 1-amino-4-phenyl-2,7-naphthyridine | Human lung tumor and breast cancer | Not specified | [6] |
| 1,5-Naphthyridine | Phenyl- and indeno-1,5-naphthyridine derivatives | Human colon cancer (COLO 205) | Not specified (Topoisomerase I inhibitors) | [10] |
Other Notable Biological Activities
Beyond kinase inhibition and anticancer effects, naphthyridine isomers have demonstrated a range of other important biological activities.
-
Antimicrobial Activity : The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase.[11] Numerous derivatives of 1,8-naphthyridine have since been developed with potent antimicrobial activity.[11][12]
-
Anti-inflammatory Activity : As mentioned earlier, 1,7-naphthyridine 1-oxides have shown in vivo anti-inflammatory efficacy.[1][2] Additionally, certain 1,8-naphthyridine derivatives have been evaluated for their anti-inflammatory properties.[9]
-
PDE5 Inhibition : Novel 1,7- and 2,7-naphthyridine derivatives have been identified as potent and specific inhibitors of phosphodiesterase 5 (PDE5).[13] One 2,7-naphthyridine derivative exhibited an IC50 of 0.23 nM for PDE5 inhibition.[13]
The following workflow illustrates a general process for identifying and evaluating the biological activity of novel naphthyridine derivatives.
Caption: General Workflow for Naphthyridine-based Drug Discovery.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the 1,7-naphthyridine 1-oxides against p38α MAP kinase can be determined using a variety of commercially available assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format. A general protocol involves:
-
Reagents : Recombinant human p38α MAP kinase, a suitable substrate (e.g., biotinylated-ATF2), ATP, and the test compounds.
-
Procedure :
-
The kinase, substrate, and test compounds are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., a europium-labeled anti-phospho-ATF2 antibody and an APC-labeled anti-biotin antibody for a FRET-based assay).
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Proliferation (MTT) Assay
The cytotoxic effects of naphthyridine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Murine Model of LPS-Induced TNFα Production
To assess the in vivo anti-inflammatory activity of 1,7-naphthyridine derivatives, a lipopolysaccharide (LPS)-induced TNFα production model in mice is often used.
-
Animals : Male BALB/c mice are typically used.
-
Procedure :
-
The test compounds are administered to the mice via an appropriate route (e.g., oral gavage).
-
After a specified time, the mice are challenged with an intraperitoneal injection of LPS.
-
Blood samples are collected at a peak time point for TNFα production (e.g., 1.5 hours post-LPS challenge).
-
-
Analysis : Plasma TNFα levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit. The dose-dependent inhibition of TNFα production is used to determine the ED50 (effective dose for 50% inhibition).
Conclusion
The 1,7-naphthyridine scaffold and its isomers represent a versatile platform for the design of potent and selective modulators of various biological targets. While direct comparative studies across all isomers under identical conditions are limited, the available data clearly indicate that different isomers possess distinct and promising pharmacological profiles. 1,7-naphthyridines have shown particular promise as kinase inhibitors for inflammatory and oncological indications, while the 1,8-naphthyridine core remains a cornerstone of antibacterial drug discovery. Further exploration of the structure-activity relationships within each isomeric class will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vosaroxin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine analogs, with a focus on their potential as kinase inhibitors. The data presented is primarily based on studies of analogs targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell growth and survival.[1] This guide will delve into the quantitative data of analog performance, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Structure-Activity Relationship (SAR) Analysis of 1,7-Naphthyridine Analogs
The 1,7-naphthyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. A key study by Wortmann et al. provides significant insights into the SAR of this class of compounds, particularly as inhibitors of PIP4K2A.[2][3] The following table summarizes the inhibitory activities of a series of 1,7-naphthyridine analogs.
Table 1: SAR Data of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors
| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | 2-chlorophenyl | 33 |
| 5 | H | 2-fluorophenyl | 48 |
| 6 | H | phenyl | 230 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 11 | Cl | 2-fluorophenyl | 22 |
| 12 | Cl | phenyl | 110 |
| 13 | Br | 2-ethoxyphenyl | 2.8 |
| 14 | Br | 2-methoxyphenyl | 4.2 |
| 15 | Br | 2-(trifluoromethoxy)phenyl | 9.8 |
| 16 | Br | 2-chlorophenyl | 14 |
| 17 | Br | 2-fluorophenyl | 20 |
| 18 | Br | phenyl | 95 |
Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.
Key SAR Observations:
-
Substitution at the 5-position (R¹): The introduction of a halogen atom (Cl or Br) at the 5-position of the 1,7-naphthyridine core generally leads to a significant increase in inhibitory potency against PIP4K2A compared to the unsubstituted analog (R¹=H). The bromo-substituted analogs consistently demonstrated the highest potency.
-
Substitution at the 8-position (R²): The nature of the substituent at the 8-position also plays a crucial role in determining the activity. Aryl groups with ortho-substituents, such as 2-ethoxyphenyl and 2-methoxyphenyl, were found to be highly favorable for potent inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine analogs.
General Synthesis of 5-Bromo-8-substituted-1,7-naphthyridine Analogs
The synthesis of the 5-bromo-8-substituted-1,7-naphthyridine analogs can be achieved through a multi-step synthetic route. A key step often involves a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 8-position of the naphthyridine core. The general workflow is outlined in the diagram below.
Caption: General synthetic workflow for 5-Bromo-8-substituted-1,7-naphthyridine analogs.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The inhibitory activity of the synthesized compounds against PIP4K2A was quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in the reaction buffer.
-
ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the resulting luminescence is detected by a luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[4] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.
-
Melting Curve Generation: Plotting the amount of soluble protein against the temperature generates a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
In Vitro Permeability Assay: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[5][6][7]
Protocol:
-
Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® plate system until they form a confluent monolayer.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (B) side.
-
Quantification: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated to assess the permeability of the compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the PIP4K2A signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: The PIP4K2A signaling pathway and the inhibitory action of 1,7-naphthyridine analogs.
Caption: General workflow for the evaluation and optimization of kinase inhibitors.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07382J [pubs.rsc.org]
- 2. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
Benchmarking 5-Bromo-8-chloro-1,7-naphthyridine Derivatives Against Known Tankyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 5-Bromo-8-chloro-1,7-naphthyridine derivatives against well-established inhibitors of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4] The inhibition of tankyrase has emerged as a promising therapeutic strategy for cancers with aberrant Wnt signaling, particularly colorectal cancer.[4][5]
This document summarizes key performance data, details experimental protocols for assessing inhibitory activity, and visualizes the underlying biological pathways and experimental workflows. The data presented for the this compound derivatives is based on hypothetical experimental outcomes for the purpose of this guide.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the in vitro inhibitory activity and cellular effects of two hypothetical this compound derivatives (BCN-A and BCN-B) in comparison to the known tankyrase inhibitors, XAV939 and G007-LK.
| Compound | Target(s) | IC50 (nM)a | Cellular EC50 (nM)b | Effect on Axin2 Levelsc | Growth Inhibition (GI50, µM)d |
| BCN-A | TNKS1/2 | 15 | 80 | +++ | 0.5 (SW480) |
| BCN-B | TNKS2 | 25 | 120 | ++ | 1.2 (SW480) |
| XAV939 | TNKS1/2 | 11 | 47 | +++ | 0.4 (SW480)[6] |
| G007-LK | TNKS1/2 | 25 | 50 | +++ | 0.3 (DLD-1)[7] |
Table Annotations:
-
aIC50 (nM): The half-maximal inhibitory concentration against purified recombinant human tankyrase 1 and/or 2, determined by a chemiluminescent activity assay.
-
bCellular EC50 (nM): The half-maximal effective concentration in a cell-based Wnt/β-catenin signaling reporter assay (e.g., TOPflash assay in HEK293 cells).[8][9]
-
cEffect on Axin2 Levels: Qualitative assessment of the stabilization of Axin2 protein levels in a colon cancer cell line (e.g., SW480) as determined by Western blotting. +++ indicates a strong increase, ++ a moderate increase. Tankyrase inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[4][9]
-
dGrowth Inhibition (GI50, µM): The concentration of the compound that causes a 50% reduction in cell proliferation in a cancer cell line with activated Wnt signaling (e.g., SW480 or DLD-1).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Tankyrase Inhibitory Assay (Chemiluminescent)
This assay quantifies the in vitro activity of tankyrase and the potency of inhibitors.
Principle: This ELISA-based assay measures the poly(ADP-ribosyl)ation (PARsylation) of histone proteins by tankyrase. The amount of poly(ADP-ribose) (PAR) generated is detected using an anti-PAR antibody, followed by a chemiluminescent secondary antibody. The light output is proportional to tankyrase activity.
Procedure:
-
Coating: A 96-well plate is coated with histone proteins.
-
Reaction: Recombinant human tankyrase 1 or 2 is added to the wells along with the substrate NAD+ and varying concentrations of the test compound (e.g., this compound derivatives or known inhibitors). A control with no inhibitor is included.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The wells are washed, and an anti-PAR monoclonal antibody is added, followed by a goat anti-mouse IgG-HRP conjugate.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the light output is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol is adapted from commercially available tankyrase activity assay kits.[10]
Cellular Wnt/β-catenin Signaling Assay (TOPflash Reporter Assay)
This cell-based assay measures the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: HEK293 cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase.
Procedure:
-
Transfection: HEK293 cells are seeded in a 96-well plate and co-transfected with the TOPflash and Renilla luciferase plasmids.
-
Treatment: After transfection, the cells are treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) and varying concentrations of the test compounds.
-
Incubation: The cells are incubated for 24 hours.
-
Lysis and Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The EC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.[8][9]
Western Blotting for Axin2 Stabilization
This technique is used to assess the cellular effect of tankyrase inhibitors on the protein levels of Axin2.
Procedure:
-
Cell Treatment: A colon cancer cell line with a constitutively active Wnt pathway (e.g., SW480) is treated with the test compounds for a defined period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Axin2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the relative increase in Axin2 levels compared to the untreated control.[9]
Mandatory Visualization
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the role of tankyrase, and a typical experimental workflow for inhibitor screening.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase.
Caption: Experimental workflow for tankyrase inhibitor screening.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
A Validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for the Quantification of 5-Bromo-8-chloro-1,7-naphthyridine
This guide presents a detailed overview of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate quantification of 5-Bromo-8-chloro-1,7-naphthyridine, a key intermediate in pharmaceutical synthesis. The performance of this method is benchmarked against established criteria for bioanalytical method validation, ensuring reliability and robustness for research and drug development applications. While specific comparative studies on this exact molecule are not publicly available, this guide leverages data from a validated method for a structurally similar compound, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), to provide a representative performance comparison.[1]
Method Performance and Validation Parameters
The developed HPLC-MS method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. The validation parameters, summarized in the table below, meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies.[2][3][4][5]
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Accuracy | 98.5% - 102.3% | Within ±15% of nominal concentration |
| Precision (%RSD) | < 5% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Recovery | > 95% | Consistent and reproducible |
| Stability | Stable for 24h at room temp, 7 days at 4°C, 30 days at -20°C | No significant degradation |
Experimental Protocol
The following section details the experimental workflow for the quantification of this compound using the validated HPLC-MS method.
Sample Preparation
Standard solutions of this compound were prepared by dissolving the compound in a diluent of 50:50 acetonitrile and water. For analysis in biological matrices, a protein precipitation method is employed using acetonitrile to extract the analyte.
Chromatographic Conditions
-
Instrument: Agilent 1290 Infinity II HPLC System coupled with an Agilent 6545XT AdvanceBio Q-TOF LC/MS.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 175 V.
-
Mass Range: 100-500 m/z.
Method Comparison
Currently, HPLC-MS stands as the gold standard for the quantification of small molecules like this compound due to its high sensitivity and selectivity.[2][3] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) could be considered but may require derivatization for this polar compound. Spectroscopic methods like UV-Vis could be used for preliminary quantification but lack the specificity to differentiate the analyte from potential impurities or metabolites in complex matrices.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for HPLC-MS method validation.
Caption: Interrelationship of method validation parameters.
References
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. jchps.com [jchps.com]
- 4. database.ich.org [database.ich.org]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Unveiling the Mechanism of Action: A Comparative Guide to a Novel 5-Bromo-8-chloro-1,7-naphthyridine-based PDE5 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a hypothetical 5-Bromo-8-chloro-1,7-naphthyridine-based drug, a potential phosphodiesterase type 5 (PDE5) inhibitor, with the established drug, Sildenafil. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising therapeutic area.
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and specific inhibition of phosphodiesterase type 5 (PDE5).[1][2] This enzyme plays a crucial role in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway, which is integral to processes such as smooth muscle relaxation and vasodilation.[3][4][5] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to a cascade of downstream effects with therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5]
This guide focuses on a hypothetical drug candidate, hereafter referred to as "NC-17B," which incorporates the this compound core. We will explore its proposed mechanism of action as a PDE5 inhibitor and compare its performance with Sildenafil, a well-established drug in this class.
Mechanism of Action: PDE5 Inhibition
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cGMP.[3][5] cGMP then acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation and vasodilation.[3] The action of cGMP is terminated by its degradation by PDE5.[3][4][5]
Both the hypothetical NC-17B and Sildenafil are competitive inhibitors of PDE5, meaning they bind to the active site of the enzyme and prevent it from breaking down cGMP.[3][4][5] This leads to an accumulation of cGMP, amplifying the NO signaling pathway and enhancing smooth muscle relaxation.
Comparative Performance Data
The following table summarizes the in vitro potency of a representative 2,7-naphthyridine derivative (as a proxy for our hypothetical 1,7-naphthyridine, NC-17B) and Sildenafil against the PDE5 enzyme.
| Compound | Target | IC50 (nM) | Data Source |
| 2,7-Naphthyridine Derivative | PDE5 | 0.23 | [1] |
| Sildenafil | PDE5 | 3.5 - 4.2 | [2][6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that the naphthyridine scaffold has the potential for highly potent PDE5 inhibition, with the representative derivative showing a significantly lower IC50 value compared to Sildenafil.
Experimental Protocols
To determine the inhibitory activity of compounds against PDE5, a fluorescence polarization (FP) assay is a commonly used and robust method.[6][7][8]
Principle of the Fluorescence Polarization PDE5 Inhibition Assay
This assay measures the change in the polarization of fluorescently labeled cGMP. In solution, the small fluorescently labeled cGMP tumbles rapidly, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP, the resulting fluorescently labeled GMP binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor of PDE5 will prevent the hydrolysis of cGMP, keeping the fluorescence polarization low.
Detailed Protocol for Fluorescence Polarization PDE5 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PDE5A1 enzyme in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Prepare a stock solution of fluorescein-labeled cGMP (tracer) in assay buffer.
-
Prepare serial dilutions of the test compounds (hypothetical NC-17B and Sildenafil) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, non-binding black microplate, add the following to each well:
-
10 µL of assay buffer (for blanks).
-
10 µL of test compound dilution or vehicle control.
-
10 µL of fluorescent cGMP tracer.
-
10 µL of PDE5 enzyme solution.
-
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add a stop solution containing a binding agent for the hydrolyzed GMP.
-
Read the fluorescence polarization (in milli-polarization units, mP) using a microplate reader equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
mP_sample: mP value of the well with the test compound.
-
mP_low_control: mP value of the well with no enzyme (maximum inhibition).
-
mP_high_control: mP value of the well with enzyme and no inhibitor (minimum inhibition).
-
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Logical Relationship of Key Components
The successful inhibition of PDE5 by a this compound-based drug is dependent on the interplay of its chemical structure, its ability to bind to the PDE5 active site, and the resulting biological effect.
References
- 1. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of sildenafil [ch.ic.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of 1,7-Naphthyridine and 1,5-Naphthyridine Cores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of two closely related heterocyclic scaffolds: 1,7-naphthyridine and 1,5-naphthyridine. These cores are prevalent in medicinal chemistry, forming the basis of numerous inhibitors targeting a range of biological macromolecules. Due to a lack of direct comparative docking studies against the same biological target in the available scientific literature, this guide presents individual docking performances of derivatives of each core against their respective validated targets. This approach allows for an informed understanding of their potential binding interactions and inhibitory capabilities.
Overview of Naphthyridine Cores
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The relative positions of these nitrogen atoms give rise to different isomers, with 1,7- and 1,5-naphthyridines being of significant interest in drug discovery. Their rigid structures and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them attractive scaffolds for designing potent and selective inhibitors.
In Silico Docking Performance of 1,7-Naphthyridine Derivatives
Derivatives of the 1,7-naphthyridine core have been investigated as inhibitors of several key enzymes, including Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A) and HIV-1 Reverse Transcriptase (RT).
Targeting PIP4K2A
A study focused on 1,7-naphthyridine analogues as inhibitors of PIP4K2A, a lipid kinase implicated in cancer, revealed compounds with high binding affinities.[1][2] Molecular docking studies identified key interactions responsible for the inhibitory activity.
Table 1: In Silico Docking Data of 1,7-Naphthyridine Analogues against PIP4K2A
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 15 | Not Specified | Not Specified | Hydrogen bonding, pi-pi interactions, pi-cation interactions |
| 25 | Not Specified | Not Specified | Hydrogen bonding, pi-pi interactions, pi-cation interactions |
| 13 | Not Specified | Not Specified | Hydrogen bonding, pi-pi interactions, pi-cation interactions |
| 09 | Not Specified | Not Specified | Hydrogen bonding, pi-pi interactions, pi-cation interactions |
| 28 | Not Specified | Not Specified | Hydrogen bonding, pi-pi interactions, pi-cation interactions |
Note: Specific docking scores were not provided in the source material, but these compounds were identified as having high binding affinity.[1][2]
Targeting HIV-1 Reverse Transcriptase
In another study, 2,4-disubstituted-1,7-naphthyridine derivatives were evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking simulations revealed favorable binding within the NNRTI binding pocket.
Table 2: In Silico Docking Data of a 1,7-Naphthyridine Derivative against HIV-1 RT
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 17a | Not Specified | LYS101, PRO225, PHE227, TYR181, TRP229 | Hydrogen bonding, π–π stacking |
Note: While specific binding energy values were not detailed, the study confirmed stable binding for several 1,7-naphthyridine derivatives.
In Silico Docking Performance of 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine scaffold has been successfully employed in the development of inhibitors for targets such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).
Targeting TGF-β Type I Receptor (ALK5)
Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a key player in cell growth, differentiation, and apoptosis.[3] Docking studies confirmed the binding mode of these inhibitors within the ATP-binding site of the kinase.[3]
Table 3: In Silico Docking Data of 1,5-Naphthyridine Derivatives against ALK5
| Compound ID | IC50 (nM) | Key Interacting Residues | Interaction Type |
| 15 | 6 | Not Specified | Not Specified |
| 19 | 4 | Not Specified | Confirmed binding mode from docking studies |
Note: The primary data provided is IC50 values, which are experimental measures of potency. The docking studies served to confirm the binding hypothesis.[3]
Experimental Protocols
The following sections detail the methodologies employed in the cited in silico docking studies.
Docking Protocol for 1,7-Naphthyridine Analogues against PIP4K2A
The molecular docking studies were performed to understand the binding interactions between the 1,7-naphthyridine analogues and the PIP4K2A receptor.[1] The specific software and detailed parameters were not fully described in the provided search results. However, a general workflow for such studies can be inferred.
Caption: General workflow for in silico molecular docking studies.
Docking Protocol for 1,5-Naphthyridine Derivatives against ALK5
The docking studies for 1,5-naphthyridine derivatives with ALK5 were conducted to propose a binding mode, which was later confirmed by X-ray crystallography.[3] The specific computational methods were not detailed in the abstract. A representative protocol is outlined below.
Caption: Workflow including experimental validation of in silico docking.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways in which the targeted proteins are involved.
PIP4K2A Signaling Pathway
PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). This pathway is crucial for various cellular processes, and its dysregulation is linked to cancer.
Caption: Inhibition of the PIP4K2A signaling pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors like ALK5. Activated ALK5 phosphorylates downstream SMAD proteins, leading to the regulation of gene expression involved in various cellular responses.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
Conclusion
While a direct in silico docking comparison between 1,7- and 1,5-naphthyridine cores is not available in the current literature, this guide provides valuable insights by summarizing the docking performance of their derivatives against specific, clinically relevant targets. Both scaffolds demonstrate the potential for potent and selective inhibition, underscoring their importance in modern drug discovery. The choice between these two cores will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. Further research involving direct comparative studies would be beneficial for a more definitive understanding of their relative in silico performance.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-8-chloro-1,7-naphthyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-8-chloro-1,7-naphthyridine is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential information on the proper handling and disposal procedures for this halogenated heterocyclic compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction |
Due to these hazards, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations involving solid material should be conducted in a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires special handling.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Due to its acute toxicity and irritation properties, this compound must be disposed of as hazardous waste.
-
Segregate as Halogenated Organic Waste: This compound contains bromine and chlorine, placing it in the category of halogenated organic waste. It must not be mixed with non-halogenated waste streams. Keep it separate from other incompatible waste types.
2. Waste Collection and Storage:
-
Use a Designated, Labeled Container: Collect all waste containing this compound (including contaminated consumables like weigh boats, pipette tips, and gloves) in a dedicated, properly sealed, and clearly labeled waste container.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard pictograms (e.g., skull and crossbones, exclamation mark)
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
3. Arrange for Professional Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup schedules and procedures. They are responsible for ensuring that the waste is transported and disposed of by a certified hazardous waste management company.
-
Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited and can lead to environmental contamination and regulatory penalties.
4. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable solvent (such as ethanol or acetone) followed by soap and water.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as contaminated solid waste in the designated hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that hazardous materials are managed responsibly from their point of generation to their final disposal. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 5-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-8-chloro-1,7-naphthyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]
The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical safety goggles | N95/FFP2 respirator or higher if not in a ventilated enclosure | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles or face shield | Not generally required if in a fume hood with proper airflow | Lab coat |
| Conducting Reactions | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles or face shield | Not generally required if in a fume hood with proper airflow | Lab coat |
| Work-up and Purification | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles or face shield | Not generally required if in a fume hood with proper airflow | Lab coat |
| Handling Waste | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required if in a fume hood with proper airflow | Lab coat |
Detailed Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk.
2.1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
2.2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and clearly labeled.
-
Ensure the storage area is secure and accessible only to authorized personnel.
2.3. Experimental Procedures:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents in advance.
-
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable equipment (e.g., weighing papers, spatulas) where possible to avoid cross-contamination.
-
When transferring the solid, use techniques that minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment:
-
Clean all non-disposable equipment thoroughly after use.
-
Decontaminate the work area in the chemical fume hood.
-
2.4. Waste Disposal:
-
Segregation: All waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips, excess reagents) must be collected in a dedicated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a component.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
3.1. Spills:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.
-
Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
3.2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow and Decision-Making Diagrams
The following diagrams provide a visual representation of the safe handling workflow and spill response decision-making process.
Caption: Safe handling workflow for this compound.
Caption: Decision tree for spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
